molecular formula C8H5BrClFO B181081 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone CAS No. 157359-99-4

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B181081
CAS No.: 157359-99-4
M. Wt: 251.48 g/mol
InChI Key: UQVVURJTXQEOES-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrClFO and its molecular weight is 251.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVVURJTXQEOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382495
Record name 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
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Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157359-99-4
Record name 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorophenacyl bromide
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Foundational & Exploratory

Technical Guide: α-Bromoacetophenones in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, properties, and applications of substituted α-bromoacetophenones, with a focus on 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its analogs.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified from the available public data at the time of this report. This may indicate that the compound is novel, not widely commercially available, or indexed under a different nomenclature. This guide, therefore, focuses on the properties and synthesis of closely related, structurally similar compounds to provide a relevant and comprehensive technical overview.

Introduction

α-Haloacetophenones, particularly α-bromoacetophenones, are a critical class of organic intermediates widely utilized in the synthesis of a diverse range of biologically active molecules and pharmaceutical ingredients. Their bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for versatile chemical transformations, making them valuable building blocks in medicinal chemistry and drug discovery. This guide provides an in-depth look at the chemical properties, synthesis, and applications of this class of compounds, with a specific focus on halogen-substituted phenyl ethanones.

Physicochemical Properties of Related α-Bromoacetophenones

While specific data for this compound is not available, the following table summarizes the known properties of structurally similar compounds, providing a basis for predicting its characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
2-Bromo-1-(2-fluorophenyl)ethanone655-15-2C₈H₆BrFO217.04Not Specified
2-Bromo-1-(2-chlorophenyl)ethanone5000-66-8C₈H₆BrClO233.49Not Specified
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone725743-41-9C₈H₅BrClFO250.48Solid or Semi-solid or liquid
1-(2-Bromo-6-fluorophenyl)ethanone928715-37-1C₈H₆BrFO217.04Not Specified
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone63529-30-6C₈H₅BrClFO250.48Not Specified

Synthesis of α-Bromoacetophenones: Experimental Protocols

The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. Below are generalized experimental protocols based on established methodologies for similar compounds.

General Protocol for the Bromination of an Acetophenone

This protocol describes a common method for the synthesis of α-bromoacetophenones using elemental bromine.

Materials:

  • Substituted acetophenone (e.g., 1-(2-chloro-6-fluorophenyl)ethanone) (1.0 eq)

  • Bromine (1.0 eq)

  • Ethyl ether or other suitable solvent

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted acetophenone in ethyl ether in a reaction flask.

  • Slowly add an equimolar amount of bromine to the solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic phase with deionized water.

  • Further wash the organic phase with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude α-bromoacetophenone.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

A generalized workflow for this synthesis is depicted below.

acetophenone Substituted Acetophenone reaction Bromination Reaction acetophenone->reaction bromine Bromine (Br2) bromine->reaction solvent Ethyl Ether solvent->reaction workup Aqueous Workup (Water, Brine) reaction->workup drying Drying (Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification product α-Bromoacetophenone purification->product

General synthesis workflow for α-bromoacetophenones.

Applications in Drug Discovery and Development

α-Bromoacetophenones are valuable intermediates in the synthesis of various pharmaceutical compounds. Their utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Role as a Pharmaceutical Intermediate

Halogenated α-bromoacetophenones serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-bromo-1-(2-chlorophenyl)ethanone is used as a reference standard in the analytical method development and quality control of Tulobuterol, a bronchodilator.[1] This highlights the importance of this class of compounds in ensuring the quality and consistency of pharmaceutical products.

The general utility of α-bromoacetophenones as synthetic intermediates in drug discovery is illustrated in the following logical diagram.

start α-Bromoacetophenone Intermediate reaction_type Nucleophilic Substitution start->reaction_type product Functionalized Ketone Derivative reaction_type->product nucleophile Diverse Nucleophiles (e.g., amines, thiols, alcohols) nucleophile->reaction_type further_synthesis Further Synthetic Transformations product->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api application Therapeutic Application api->application

Role of α-bromoacetophenones in API synthesis.

Safety and Handling

Substituted α-bromoacetophenones are generally considered to be hazardous chemicals. They are often corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood. For specific safety information, the Safety Data Sheet (SDS) of a closely related compound, such as 2-Bromo-1-(2-fluorophenyl)ethanone, should be consulted.

Conclusion

While a specific CAS number and detailed experimental data for this compound remain elusive, the analysis of its structural analogs provides significant insight into its likely chemical properties, synthetic routes, and potential applications. As a member of the α-bromoacetophenone family, it is expected to be a versatile intermediate for the synthesis of complex organic molecules, with potential applications in drug discovery and development. Researchers working with this or similar compounds should exercise appropriate caution and refer to the safety information available for structurally related chemicals.

References

Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of a primary synthetic methodology, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, with the CAS number 157359-99-4, is a halogenated acetophenone derivative.[1] Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of chloro and fluoro substituents on the aromatic ring influences its reactivity and makes it a valuable precursor for creating complex molecular architectures, particularly in the field of medicinal chemistry.

Synthetic Pathway Overview

The most direct and common route for the synthesis of this compound involves the α-bromination of the corresponding acetophenone precursor, 1-(2-chloro-6-fluorophenyl)ethanone. This two-step approach is outlined below:

  • Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)ethanone. This intermediate can be prepared via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene or from 2-chloro-6-fluorobenzoyl chloride.

  • Step 2: α-Bromination. The synthesized 1-(2-chloro-6-fluorophenyl)ethanone is then brominated at the α-position to the carbonyl group to yield the final product.

This guide will focus on a widely applicable and effective method for the α-bromination step, utilizing a brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: α-Bromination 1-(2-chloro-6-fluorophenyl)ethanone 1-(2-chloro-6-fluorophenyl)ethanone This compound This compound 1-(2-chloro-6-fluorophenyl)ethanone->this compound α-Bromination Brominating_Agent Brominating Agent (e.g., NBS, CuBr2) Brominating_Agent->this compound Experimental_Workflow cluster_precursor Precursor Synthesis Workflow cluster_bromination α-Bromination Workflow Dissolve_Start Dissolve 2-chloro-6-fluorobenzoyl chloride in ether Cool Cool to 0°C Dissolve_Start->Cool Add_Grignard Add Methylmagnesium bromide Cool->Add_Grignard Warm_Stir Warm to RT and stir Add_Grignard->Warm_Stir Quench Quench with NH4Cl(aq) Warm_Stir->Quench Extract Extract with ether Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify_Precursor Purify by distillation/chromatography Dry_Concentrate->Purify_Precursor Dissolve_Ketone Dissolve 1-(2-chloro-6-fluorophenyl)ethanone in CCl4 Add_Reagents Add NBS and radical initiator Dissolve_Ketone->Add_Reagents Reflux Heat to reflux Add_Reagents->Reflux Cool_Filter Cool and filter succinimide Reflux->Cool_Filter Wash Wash with Na2S2O3, H2O, brine Cool_Filter->Wash Dry_Concentrate_Final Dry and concentrate Wash->Dry_Concentrate_Final Purify_Final Purify by recrystallization/chromatography Dry_Concentrate_Final->Purify_Final

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its close isomer, 1-(2-bromo-6-fluorophenyl)ethanone, and other related analogues to provide a thorough understanding of its expected characteristics.

Chemical and Physical Properties

For comparative purposes, the physical properties of 1-(2-bromo-6-fluorophenyl)ethanone and other similar halogenated acetophenones are summarized in the table below.

PropertyThis compound1-(2-bromo-6-fluorophenyl)ethanone (Isomer)2-Bromo-1-(2-chlorophenyl)ethanone2-Bromo-1-(4-fluorophenyl)ethanone
CAS Number 157359-99-4[1][2][3][4]928715-37-1[5]5000-66-8[6]403-29-2[7]
Molecular Formula C₈H₅BrClFO[1][2][3][4]C₈H₆BrFO[5]C₈H₆BrClO[8]C₈H₆BrFO[7]
Molecular Weight 251.48 g/mol [1]217.04 g/mol [5]233.49 g/mol [6][8]217.03 g/mol [7]
Appearance Data not availableColorless or light yellow liquid[5]Data not availableSolid
Melting Point Data not available26-29 °C[5]Data not available46-47 °C[9]
Boiling Point Data not available200-202 °C[5]105 °C at 1 mmHg[6]Data not available
Density Data not available1.54 g/mL[5]1.602 g/mL at 25 °C[6]Data not available
Solubility Data not availableSoluble in organic solvents (alcohols, ethers, aromatic hydrocarbons)[5]Data not availableData not available

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound are not available in the surveyed literature. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns influenced by the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190 ppm. The methylene carbon will appear around δ 30-35 ppm. The aromatic carbons will have distinct chemical shifts determined by the positions of the halogen substituents.

For comparison, the ¹H and ¹³C NMR data for some related compounds are presented below:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-bromo-1-(2-chlorophenyl)ethanone 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[10]
2-bromo-1-(4-fluorophenyl)ethanone 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)[10]189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[10]
2-bromo-1-(3-fluorophenyl)ethanone 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H)190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44[9]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups will appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br, C-Cl, and C-F stretching vibrations will be observed in the fingerprint region. For instance, the IR spectrum of 2-Bromo-1-(3-fluorophenyl)ethanone shows a strong C=O stretch at 1688 cm⁻¹.[9]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and the halophenyl group.

Reactivity and Synthetic Utility

This compound belongs to the class of α-haloketones, which are versatile intermediates in organic synthesis.[11][12] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the bromine atom, dictates their reactivity.

Nucleophilic Substitution: The α-carbon is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to the synthesis of a wide range of heterocyclic compounds.[11]

Elimination Reactions: In the presence of a non-nucleophilic base, α-haloketones can undergo dehydrobromination to form α,β-unsaturated ketones.[13][14] This reaction is a valuable method for introducing carbon-carbon double bonds conjugated to a carbonyl group.

General Reactivity of α-Haloketones

G A α-Haloketone (e.g., this compound) B Nucleophilic Substitution Product A->B  + Nucleophile C α,β-Unsaturated Ketone A->C  + Base (Elimination) D Heterocyclic Compounds B->D  Intramolecular cyclization

Caption: General reactivity pathways of α-haloketones.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of α-bromoacetophenones involves the direct bromination of the corresponding acetophenone.

General Protocol for α-Bromination of Acetophenones:

A common method involves the reaction of the parent acetophenone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[12][14][15][16] Acid catalysis is often employed to promote the formation of the enol intermediate, which is the reactive species towards the electrophilic bromine.

Illustrative Experimental Workflow:

G cluster_0 Synthesis A 1-(2-chloro-6-fluorophenyl)ethanone C Reaction Mixture in Solvent (e.g., Acetic Acid, Dioxane) A->C B Brominating Agent (e.g., NBS, Br₂) B->C D Reaction at controlled temperature C->D E Work-up (e.g., Quenching, Extraction) D->E F Purification (e.g., Crystallization, Chromatography) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of α-bromoacetophenones.

A patent for a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, describes a procedure where 1-(4-bromo-3-fluorophenyl)ethanone is reacted with copper(II) bromide in ethyl acetate at 60°C for 12 hours.[17] After cooling and filtration, the product was purified by chromatography.[17] This suggests that metal-catalyzed bromination could also be a viable synthetic route.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of chalcones and related α,β-unsaturated ketones, which can be synthesized from α-haloketones, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19][20][21]

For instance, some chalcone derivatives have been investigated as potent anticancer agents targeting the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain).[20] Additionally, research on 2-chloroacetophenone has shown that while it can form DNA adducts, it is non-mutagenic in bacterial and mammalian cells, suggesting a complex mechanism of interaction with biological systems.[22]

The potential for this compound to serve as a precursor for biologically active molecules is significant, particularly in the synthesis of novel heterocyclic scaffolds for drug discovery.

Potential Drug Discovery Pathway

G A This compound B Reaction with Nucleophiles/Building Blocks A->B C Library of Novel Heterocyclic Compounds B->C D Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A logical workflow from the starting material to a potential drug candidate.

Safety and Handling

Conclusion

This compound is a halogenated acetophenone with significant potential as a building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential biological activities. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties can be inferred from the analysis of its isomers and related α-haloketones. Further research is warranted to fully characterize this compound and explore its utility in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery.

Molecular Structure and Identification

This compound is a substituted acetophenone featuring a phenyl ring functionalized with a chlorine atom at the 2-position and a fluorine atom at the 6-position. The acetyl group is further modified with a bromine atom at the alpha-carbon.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 157359-99-4
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Synonyms 2-Chloro-6-fluorophenacyl bromide, 2-Bromo-2'-chloro-6'-fluoroacetophenone
Canonical SMILES C1=CC(=C(C(=C1)F)Cl)C(=O)CBr
InChI Key Not available

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. However, based on the analysis of structurally similar compounds, the following characteristics can be anticipated.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value
Physical State Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Analysis (Predicted):

While specific spectra for this compound are not readily found, the expected spectral features can be inferred from known data of similar α-bromoacetophenones.

  • ¹H NMR: The spectrum is expected to show a singlet for the methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling constants influenced by the chlorine and fluorine substituents.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around 190 ppm. The methylene carbon (-CH₂Br) would likely appear around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1690-1710 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio) and chlorine (M⁺ and M⁺+2 in approximately 3:1 ratio). Common fragmentation patterns would involve the loss of Br, CO, and the bromomethyl radical (-CH₂Br).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its precursor, 2'-chloro-6'-fluoroacetophenone. Several established methods for the α-bromination of acetophenones can be adapted for this purpose.

Synthesis Pathway

A general synthetic pathway involves the bromination of the corresponding substituted acetophenone.

G cluster_0 Synthesis of this compound 2_chloro_6_fluoroacetophenone 2'-Chloro-6'-fluoroacetophenone Product This compound 2_chloro_6_fluoroacetophenone->Product Solvent, Catalyst Brominating_Agent Brominating Agent (e.g., NBS, CuBr2) Brominating_Agent->Product

A Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative. Due to its chemical structure, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, synthesis, safety information, and its significant role as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an α-haloketone, a class of compounds recognized for their high reactivity and utility as precursors in the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) on a compact scaffold makes it a unique and versatile reagent in medicinal chemistry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Common Synonyms α-Bromo-2'-chloro-6'-fluoroacetophenone
CAS Number Not explicitly found in searches. Related compounds have unique CAS numbers.

Table 2: Physicochemical Data of Structurally Related α-Bromoacetophenones

Property2-Bromo-1-(2-fluorophenyl)ethanone2-Bromo-1-(2-chlorophenyl)ethanone
CAS Number 655-15-25000-66-8[2]
Molecular Weight 217.04 g/mol 233.49 g/mol [2]
Form SolidData not available
Melting Point 25-30 °CData not available
Boiling Point 63 °C at 0.03 mmHg[3]Data not available
Density 1.574 g/mL at 25 °CData not available

Safety and Handling

α-Haloketones are potent lachrymators and are corrosive.[3] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Safety information for structurally similar compounds indicates that they cause severe skin burns and eye damage.[2][3][4]

Table 3: GHS Hazard Information for Analogous α-Bromoacetophenones

HazardDescription
Pictogram GHS05 (Corrosion)
Signal Word Danger[3]
Hazard Statements H314: Causes severe skin burns and eye damage[3]
Precautionary Statements P260, P280, P301+P330+P331, P304+P340, P305+P351+P338[3]

Synthesis and Experimental Protocols

The synthesis of α-bromo aromatic ketones is a fundamental transformation in organic chemistry. The most common method involves the direct electrophilic bromination of the corresponding acetophenone at the α-carbon position.[5]

General Synthesis Workflow

The synthesis typically starts from the parent ketone, 1-(2-chloro-6-fluorophenyl)ethanone. This precursor is then reacted with a brominating agent. Various brominating agents can be employed, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often with an acid promoter to facilitate the formation of the enol intermediate, which is the active nucleophile in the reaction.[5]

G General Synthesis Workflow for α-Bromoacetophenones cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification Acetophenone 1-(2-chloro-6-fluorophenyl)ethanone Reaction Electrophilic α-Bromination Acetophenone->Reaction BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Reaction Workup Aqueous Work-up (Quenching) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: α-Bromination of an Aromatic Ketone

The following is a generalized protocol for the α-bromination of an acetophenone derivative, which can be adapted for the synthesis of the title compound.

  • Reaction Setup: To a solution of the starting ketone (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of an acid (e.g., HBr in acetic acid).[6]

  • Addition of Brominating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the brominating agent, such as molecular bromine (1.0-1.1 equivalents), dropwise over 15-30 minutes. The disappearance of the bromine color typically indicates consumption.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into cold water and quench any excess bromine with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α-bromoketone.

Applications in Drug Discovery and Development

α-Haloketones are highly valued intermediates in pharmaceutical synthesis due to the reactivity of the carbon-halogen bond, which allows for facile nucleophilic substitution.[7] This enables the construction of more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that are prevalent in drug molecules.[8]

Role as an Intermediate for mPGES-1 Inhibitors

A significant application of compounds like this compound is in the synthesis of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[10][11]

Inhibitors of mPGES-1 are sought after as a new class of anti-inflammatory drugs with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and Coxibs.[12][13] Unlike NSAIDs, which block cyclooxygenase (COX) enzymes and thereby affect the synthesis of multiple prostanoids, mPGES-1 inhibitors specifically target the final step in PGE2 production.[13] This selectivity is expected to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibition.[9] The 2-chloro-6-fluorophenyl moiety is a key structural feature in some potent mPGES-1 inhibitors, making the title compound a critical starting material for their synthesis.

G Prostaglandin E2 Synthesis Pathway & mPGES-1 Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation causes COX->PGH2 mPGES1->PGE2 NSAIDs NSAIDs / Coxibs NSAIDs->COX Inhibits mPGES1_Inhibitor mPGES-1 Inhibitors (Synthesized from Title Compound) mPGES1_Inhibitor->mPGES1 Inhibits

Caption: Role of mPGES-1 in the inflammatory pathway and the target of novel inhibitors.

Summary of Key Molecular Features

The utility of this compound stems from the interplay of its structural components. The α-bromo ketone functionality serves as the primary reactive site, while the substituted phenyl ring provides the structural backbone necessary for specific binding interactions in target molecules like mPGES-1 inhibitors.

G Logical Relationships of Key Features cluster_structure Structural Components cluster_properties Chemical Properties & Reactivity cluster_application Primary Application Core This compound Phenyl 2-Chloro-6-fluorophenyl Ring Core->Phenyl AlphaBromo α-Bromo Ketone Moiety Core->AlphaBromo Reactivity Electrophilic Carbon Center AlphaBromo->Reactivity Substitution Nucleophilic Substitution Site Reactivity->Substitution Intermediate Key Synthetic Intermediate Substitution->Intermediate DrugDev Drug Discovery & Development Intermediate->DrugDev

References

An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and structurally similar compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. All handling and experimental procedures should be conducted with a thorough risk assessment and in compliance with all applicable safety regulations.

Executive Summary

This compound is a halogenated acetophenone derivative with significant potential as a key intermediate in pharmaceutical synthesis. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety make it a versatile building block for the construction of complex molecular architectures. However, the presence of these reactive groups also necessitates stringent safety protocols. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and a detailed experimental protocol for its synthesis. All quantitative data has been summarized in tabular format, and key workflows are visualized using diagrams to ensure clarity and promote safe laboratory practices.

Safety and Hazard Information

Based on data for this compound and its close structural analogs, this compound is classified as corrosive and causes severe skin burns and eye damage.[1][2][3] Utmost care must be taken to avoid any direct contact.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damageDangerCorrosion

Data inferred from product listings and SDS of analogous compounds.[1][2][3][4]

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₈H₅BrClFO[1]
Molecular Weight251.48 g/mol [1]
CAS Number157359-99-4[1]
Physical FormLiquid[1]
Purity98%[1]
Storage Temperature2-8°C, under inert atmosphere, in a dark place[1]
Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles and a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.
Skin and Body Protection A chemical-resistant laboratory coat, apron, and full-length trousers. Closed-toe shoes are mandatory.
Respiratory Protection If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone, adapted from a procedure for a structurally similar compound.[7]

Materials and Reagents
  • 1-(2-chloro-6-fluorophenyl)ethanone

  • Bromine (Br₂)

  • Ethyl ether (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a round-bottom flask under a fume hood, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in anhydrous ethyl ether.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in ethyl ether via an addition funnel with stirring. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Visualized Workflows and Procedures

Experimental Workflow for Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_bromination Bromination cluster_workup Work-up & Purification setup_1 Dissolve 1-(2-chloro-6-fluorophenyl)ethanone in anhydrous ethyl ether setup_2 Cool solution in an ice bath setup_1->setup_2 bromination_1 Slowly add Bromine solution setup_2->bromination_1 Start Addition bromination_2 Maintain temperature < 5°C bromination_1->bromination_2 workup_1 Quench with water bromination_2->workup_1 Reaction Complete workup_2 Wash with NaHCO3, water, and brine workup_1->workup_2 workup_3 Dry over Na2SO4 workup_2->workup_3 workup_4 Concentrate in vacuo workup_3->workup_4 workup_5 Purify by chromatography (if needed) workup_4->workup_5 emergency_protocol cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_node Spill Occurs spill_1 Evacuate immediate area spill_node->spill_1 spill_2 Alert supervisor and safety officer spill_1->spill_2 spill_3 Contain spill with absorbent material spill_2->spill_3 spill_4 Neutralize if appropriate and safe spill_3->spill_4 spill_5 Clean up with appropriate PPE spill_4->spill_5 exposure_node Exposure Occurs skin_contact Skin Contact: Remove contaminated clothing. Flush with copious water for 15 min. exposure_node->skin_contact eye_contact Eye Contact: Immediately flush with eyewash for 15 min. exposure_node->eye_contact inhalation Inhalation: Move to fresh air. Seek immediate medical attention. exposure_node->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure_node->ingestion seek_medical Seek Medical Attention for ALL Exposures skin_contact->seek_medical eye_contact->seek_medical

References

Technical Guide: Physical Properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. It is important to note that publicly available data for this specific chemical compound is limited. To provide a comprehensive resource, this document presents a comparative analysis of closely related isomers and outlines standard experimental protocols for the determination of key physical characteristics.

Introduction

This compound is a halogenated acetophenone derivative. Such compounds are often of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecules. A thorough understanding of the physical properties of a compound is fundamental for its application in research and development, influencing factors such as reaction conditions, formulation, and storage.

Due to the scarcity of specific experimental data for this compound, this guide provides data for structurally similar compounds to infer potential properties and guide experimental design.

Comparative Physical Properties of Halogenated Acetophenone Isomers

The following table summarizes the available physical data for isomers and closely related compounds to this compound. These data are sourced from various chemical suppliers and databases.

Property1-(2-Bromo-6-fluorophenyl)ethanone2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
CAS Number 928715-37-1[1][2]725743-41-963529-30-6
Molecular Formula C₈H₆BrFO[1][3]C₈H₅BrClFOC₈H₅BrClFO
Molecular Weight 217.04 g/mol [1]Not specifiedNot specified
Physical Form Liquid[3] or colorless to light yellow liquid[2]Solid or Semi-solid or liquidNot specified
Melting Point 26-29°C[2]Not specifiedNot specified
Boiling Point 200-202°C[2]Not specifiedNot specified
Density 1.54 g/mL[2]Not specifiedNot specified
Solubility Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[2]Not specifiedNot specified
Storage Conditions Room temperature[1] or in a cool, dry place.[2]Inert atmosphere, 2-8°CNot specified

Standard Experimental Protocols for Physical Property Determination

The following are standard methodologies for determining the key physical properties of a chemical compound like this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Method: Capillary Melting Point Method.

  • Apparatus: A melting point apparatus, capillary tubes, and a thermometer.

  • Procedure:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Method: Distillation Method.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • The liquid sample is placed in the distillation flask.

    • The apparatus is assembled for simple distillation.

    • The liquid is heated, and the temperature is monitored.

    • The boiling point is the constant temperature at which the liquid boils and the vapor condenses into the receiving flask. This is read from the thermometer with the bulb positioned at the level of the side-arm of the distillation flask.

Density Measurement

Density is the mass of a substance per unit volume.

  • Method: Pycnometer Method.

  • Apparatus: A pycnometer (a flask with a specific, known volume), and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample can be calculated using the masses and the known density of the reference liquid.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Method: Visual Miscibility/Dissolution Test.

  • Apparatus: Test tubes, a vortex mixer, and a range of solvents.

  • Procedure:

    • A small, known amount of the solute is added to a test tube containing a known volume of the solvent.

    • The mixture is agitated (e.g., using a vortex mixer) at a constant temperature.

    • The mixture is visually inspected for the disappearance of the solute.

    • If the solute dissolves, more is added until saturation is reached. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

G MolecularStructure Molecular Structure (e.g., functional groups, polarity) IntermolecularForces Intermolecular Forces (e.g., van der Waals, dipole-dipole) MolecularStructure->IntermolecularForces determines Density Density MolecularStructure->Density influences MeltingPoint Melting Point IntermolecularForces->MeltingPoint influences BoilingPoint Boiling Point IntermolecularForces->BoilingPoint influences Solubility Solubility IntermolecularForces->Solubility influences

Caption: Logical flow of how molecular structure dictates physical properties.

This guide provides a framework for understanding and experimentally determining the physical properties of this compound. Researchers are encouraged to perform their own experimental characterization to obtain precise data for this specific compound.

References

An In-depth Technical Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated acetophenone derivative, holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring a reactive α-bromo ketone, a chloro-substituted, and a fluoro-substituted phenyl ring, makes it an attractive precursor for the synthesis of a diverse array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols for analogous compounds, and its potential applications in drug discovery. The strategic placement of halogen atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a valuable tool for researchers in the field.

Chemical Properties and Data

This compound is a substituted α-bromoacetophenone. While detailed spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its fundamental properties can be derived from supplier information and comparison with structurally similar compounds.

PropertyData
IUPAC Name This compound
CAS Number 157359-99-4
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Appearance Expected to be a liquid or low-melting solid
Storage Conditions 2-8°C, under an inert atmosphere

Note: Some physical properties are inferred from supplier data sheets for the specified CAS number.

Spectroscopic Data for Analogous Compounds:

To aid in the characterization of this compound, the following table summarizes ¹H NMR data for structurally related α-bromoacetophenones. The characteristic singlet for the α-bromomethylene protons (–CH₂Br) is typically observed between δ 4.4 and 4.8 ppm.

CompoundSolvent¹H NMR (δ ppm)Reference
2-Bromo-1-phenylethanoneCDCl₃8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H)[1]
2-Bromo-1-(4-fluorophenyl)ethanoneCDCl₃8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H)[1]
2-Bromo-1-(3-fluorophenyl)ethanoneCDCl₃7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H)[1]
2-Bromo-1-(4-chlorophenyl)ethanone---
2-Bromo-1-(2-bromophenyl)ethanoneCDCl₃7.63-7.64 (m, 1H), 7.47-7.48 (m, 1H), 7.40-7.43 (m, 1H), 7.35-7.38 (m, 1H), 4.48 (s, 2H)[2]

Synthesis of this compound

Synthesis_Workflow cluster_precursor Precursor cluster_reagents Brominating Agents cluster_product Product precursor 1-(2-chloro-6-fluorophenyl)ethanone NBS N-Bromosuccinimide (NBS) in CCl₄, with initiator (e.g., AIBN) precursor->NBS α-Bromination Br2_AlCl3 Br₂ with AlCl₃ catalyst in a suitable solvent (e.g., ether) precursor->Br2_AlCl3 α-Bromination CuBr2 Copper(II) Bromide (CuBr₂) in a solvent mixture (e.g., EtOAc/CHCl₃) precursor->CuBr2 α-Bromination product This compound NBS->product Br2_AlCl3->product CuBr2->product

Caption: Proposed synthetic routes for this compound.

Proposed Experimental Protocol (Adapted from similar syntheses)

This protocol describes a general procedure for the α-bromination of an acetophenone derivative using N-Bromosuccinimide (NBS), which is often preferred for its selectivity and safer handling compared to liquid bromine.

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (radical initiator)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Yields for Analogous Reactions:

The yields for α-bromination of acetophenones can vary depending on the substrate and the specific conditions used.

SubstrateBrominating AgentSolventYield (%)
AcetophenoneBr₂ / AlCl₃Ether88-96
4-ChloroacetophenoneNBSCCl₄~90
Various AcetophenonesCuBr₂EtOAc/CHCl₃44-95

Applications in Drug Discovery and Organic Synthesis

α-Bromoacetophenones are highly valuable intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. The presence of the reactive α-bromo group allows for facile nucleophilic substitution reactions, making it a key synthon for constructing more complex molecular architectures.

Applications cluster_reactions Key Reactions cluster_products Resulting Scaffolds cluster_bioactivity Potential Biological Activities start This compound hantzsch Hantzsch Thiazole Synthesis (with a thioamide) start->hantzsch hinsberg Hinsberg Thiophene Synthesis (with an α-dicarbonyl compound) start->hinsberg favorskii Favorskii Rearrangement (with a base) start->favorskii alkylation N-Alkylation / O-Alkylation / S-Alkylation (with N, O, or S nucleophiles) start->alkylation thiazoles Thiazoles hantzsch->thiazoles thiophenes Thiophenes hinsberg->thiophenes rearranged Rearranged Esters/Amides favorskii->rearranged heterocycles Diverse Heterocycles alkylation->heterocycles anticancer Anticancer thiazoles->anticancer antimicrobial Antimicrobial thiazoles->antimicrobial antiinflammatory Anti-inflammatory thiophenes->antiinflammatory kinase_inhibitors Kinase Inhibitors heterocycles->kinase_inhibitors

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its trifunctionalized phenyl ring and reactive α-bromo ketone moiety offer a unique scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core research applications of this compound, with a particular focus on its role as a key intermediate in the development of potent kinase inhibitors and novel antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are provided to empower researchers in their drug discovery and development endeavors.

Introduction: Chemical Properties and Reactivity

This compound is a reactive chemical intermediate characterized by a phenyl ring substituted with chlorine and fluorine atoms, and an ethanone side chain with a bromine atom at the α-position. This combination of functionalities makes it a prime candidate for a variety of chemical transformations, primarily nucleophilic substitution reactions at the α-carbon. The electron-withdrawing nature of the halogen substituents on the phenyl ring can further influence the reactivity of the carbonyl group and the aromatic system.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC₈H₅BrClFO251.48
1-(2-Bromo-6-fluorophenyl)ethanone928715-37-1C₈H₆BrFO217.04
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone725743-41-9C₈H₅BrClFO251.48

Core Research Application: Synthesis of Kinase Inhibitors

A primary and highly significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in ligand-independent dimerization and constitutive activation of the ALK kinase domain. This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting uncontrolled cell growth and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Crizotinib Crizotinib Analogues Crizotinib->EML4_ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1: Simplified ALK Signaling Pathway and Inhibition by Crizotinib Analogues.
Synthesis of Crizotinib Analogues

Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC.[1] Research into next-generation ALK inhibitors aims to overcome acquired resistance and improve properties such as blood-brain barrier (BBB) penetration. This compound serves as a key starting material for the synthesis of the core chemical scaffold found in crizotinib and its analogues.[2][3][4][5]

The general synthetic strategy involves the reaction of this compound with a suitable hydrazine derivative to form a pyrazole ring, which is a core component of many ALK inhibitors.

Crizotinib_Analogue_Synthesis reagent1 This compound intermediate Cyclization/ Condensation reagent1->intermediate reagent2 Substituted Hydrazine (e.g., 4-(4-hydrazinyl-1H-pyrazol-1-yl)piperidine) reagent2->intermediate product Crizotinib Analogue (Pyrazolopyridine Core) intermediate->product

Figure 2: General Synthetic Workflow for Crizotinib Analogues.
Experimental Protocol: Synthesis of a Fluoroethyl Analogue of Crizotinib

This protocol describes a potential synthetic route for a fluoroethyl analogue of crizotinib, highlighting the utility of intermediates derived from this compound. This modification is explored to potentially enhance properties like BBB penetration.[2][6][7]

Step 1: Synthesis of the Pyrazole Intermediate

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired substituted hydrazine (e.g., 4-(4-hydrazinyl-1H-pyrazol-1-yl)piperidine) (1-1.2 equivalents).

  • The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: N-Alkylation with Fluoroethyl Tosylate [2]

  • The synthesized pyrazole intermediate (1 equivalent) is dissolved in a dry aprotic solvent such as acetonitrile.

  • A base, for example, triethylamine (2-3 equivalents), is added to the solution.

  • Fluoroethyl tosylate (1.1-1.5 equivalents) is added, and the reaction mixture is heated.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final fluoroethyl analogue.

Biological Activity of Crizotinib Analogues

The biological activity of synthesized crizotinib analogues is typically evaluated through in vitro and in vivo studies.

Table 2: In Vitro Cytotoxicity of Fluoroethyl Analogues of ALK Inhibitors in H2228 (ALK-positive) Lung Cancer Cells [7]

CompoundIC₅₀ (µM)
Fluoroethyl crizotinib7.5
Fluoroethyl alectinib0.04

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These results indicate that the fluoroethyl modification does not detrimentally affect the inhibitory potency of the parent compounds. Further in vivo studies are necessary to evaluate their pharmacokinetic properties and efficacy in animal models.[6][8]

Potential Application: Synthesis of Novel Antimicrobial Agents

The α-bromo ketone functionality of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential antimicrobial activity. The 1,2,4-triazole scaffold, in particular, is a well-known pharmacophore in many antifungal and antibacterial agents.[9][10][11][12][13]

Synthesis of 1,2,4-Triazole Derivatives

The reaction of α-bromo ketones with thiosemicarbazide or substituted hydrazines is a common method for the synthesis of aminothiazoles and triazoles, respectively.

Triazole_Synthesis reagent1 This compound intermediate Cyclocondensation reagent1->intermediate reagent2 Thiosemicarbazide or Substituted Hydrazine reagent2->intermediate product Substituted Triazole or Thiazole Derivative intermediate->product

Figure 3: General Synthetic Pathway to Triazole and Thiazole Derivatives.
Experimental Protocol: General Synthesis of Hydrazinylthiazole Derivatives[14]

  • An equimolar mixture of a suitable thiosemicarbazone and this compound is refluxed in ethanol for 4-5 hours.

  • The formation of the cyclized product is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-(2-arylidenehydrazinyl)-4-phenylthiazole derivative.

Expected Biological Activity

Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of antimicrobial activities. The specific biological activity of triazoles derived from this compound would need to be determined through in vitro screening against a panel of pathogenic bacteria and fungi.

Table 3: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives [11]

Compound TypeTest OrganismMIC (µg/mL)
Fluoro-substituted triazoleS. aureus16 - 64
Fluoro-substituted triazoleE. coli32 - 128
Chloro-substituted triazoleC. albicans8 - 32

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Conclusion and Future Perspectives

This compound is a pivotal building block with significant potential in the discovery and development of new therapeutic agents. Its utility in the synthesis of potent ALK kinase inhibitors highlights its importance in oncology research. Furthermore, its versatility in the construction of diverse heterocyclic scaffolds, such as triazoles, opens avenues for the development of novel antimicrobial agents. Future research should focus on the exploration of diverse reaction pathways utilizing this intermediate to generate novel chemical entities for biological screening. The development of detailed and optimized synthetic protocols and the thorough biological evaluation of the resulting compounds will be crucial in unlocking the full therapeutic potential of this versatile chemical intermediate.

References

A Technical Guide to the Predicted Mechanism of Action of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An extensive review of publicly available scientific literature and chemical databases reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. This compound is primarily documented as a chemical intermediate for organic synthesis. However, its structure places it in the chemical class of α-haloacetophenones (or phenacyl bromides), which are known to be potent alkylating agents. This guide, therefore, outlines the predicted mechanism of action for this compound based on the well-established reactivity of this chemical class. The core predicted mechanism is the covalent modification of nucleophilic residues in proteins, leading to the disruption of their biological function.

Predicted Core Mechanism of Action: Covalent Alkylation

The primary mechanism of action for α-bromoacetophenones is their function as electrophilic alkylating agents. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic due to the electron-withdrawing properties of both the adjacent carbonyl group and the bromine atom. This electronic arrangement makes the compound susceptible to nucleophilic attack.

In a biological context, this reactivity facilitates the covalent modification of proteins. Specifically, the compound can form stable covalent bonds with nucleophilic amino acid side chains. This process, known as alkylation, is typically irreversible and can lead to the inactivation of enzymes or the disruption of protein-protein interactions.[1][2]

The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophilic residue from a protein attacks the α-carbon of the ethanone, displacing the bromide ion as a leaving group and forming a new carbon-nucleophile bond.

Primary Biological Nucleophiles

The most likely targets for alkylation by this compound within a biological system are amino acid residues with nucleophilic side chains. The reactivity of these residues is pH-dependent, but generally follows this order:

  • Cysteine: The thiol group (-SH) of cysteine is a particularly strong nucleophile, especially in its deprotonated thiolate form (-S⁻). It is a common target for alkylating agents like iodoacetamide and phenacyl bromides.[3][4]

  • Histidine: The imidazole ring of histidine is also nucleophilic and has been shown to be alkylated by bromoacetyl-containing compounds.[5][6]

  • Methionine: The thioether side chain of methionine can be targeted by alkylating agents, although it is generally less reactive than cysteine.[5]

  • Lysine: The primary amine (-NH₂) in the side chain of lysine can also act as a nucleophile, particularly in a deprotonated state.[5]

Potential Biological Consequences

The covalent modification of key amino acid residues can have significant downstream biological effects.

  • Enzyme Inhibition: If the alkylated residue is located within the active site of an enzyme, the modification can block substrate binding or interfere with the catalytic mechanism, leading to irreversible enzyme inhibition. Human liver aldehyde dehydrogenase is an example of an enzyme that is irreversibly inactivated by phenacyl bromide.

  • Disruption of Protein Structure and Function: Alkylation of a cysteine residue involved in a critical disulfide bond can disrupt the tertiary structure of a protein, leading to misfolding and loss of function.

  • Interference with Signaling Pathways: By inactivating a key protein in a signaling cascade (e.g., a kinase or a phosphatase), the compound could theoretically modulate cellular signaling. For example, some α-bromoacetophenone derivatives have been explored as potential protein tyrosine phosphatase inhibitors.

Data Presentation: Predicted Targets and Effects

As no specific quantitative data exists for this compound, the following table summarizes the predicted interactions and potential quantitative readouts based on the known activity of the α-bromoacetophenone class.

Parameter Description Example Target Class Potential Quantitative Measurement
Target Reactivity Covalent modification of nucleophilic amino acid side chains.Enzymes (e.g., Dehydrogenases, Proteases, Kinases, Phosphatases), Structural Proteins.Rate of inactivation (kinact), IC50 (for irreversible inhibitors).
Primary Residue Targets Cysteine, Histidine, Methionine, Lysine.Proteins rich in solvent-accessible nucleophilic residues.Mass shift in mass spectrometry corresponding to the addition of the C₈H₅ClFO moiety.
Mechanism Irreversible covalent alkylation via an SN2 reaction.Any protein with a sufficiently nucleophilic and accessible residue.Confirmation of covalent binding through techniques like dialysis or mass spectrometry.
Potential Cellular Effect Enzyme inactivation, disruption of protein structure, cytotoxicity.Rapidly dividing cells may be more susceptible due to reliance on specific enzymatic pathways.Cell viability assays (e.g., MTT, LDH) to determine EC50 or LD50.

Visualizations: Pathways and Workflows

Diagram 1: Predicted Mechanism of Protein Alkylation

G cluster_0 Reaction Pathway Compound This compound Intermediate SN2 Transition State Compound->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Intermediate Product Alkylated Protein (Covalently Modified) Intermediate->Product LeavingGroup Bromide Ion (Br⁻) Intermediate->LeavingGroup

Caption: Predicted SN2 reaction pathway for protein alkylation.

Diagram 2: Experimental Workflow for Mechanism Investigation

G A Hypothesis: Compound is an Alkylating Agent B In Vitro Enzyme Assay (e.g., Papain, ALDH) A->B Test with nucleophile-rich enzyme F Cell-Based Assays (Cytotoxicity) A->F Assess cellular consequence C Determine IC50 and Time-Dependence B->C D Mass Spectrometry Analysis of Treated Protein C->D If time-dependent inhibition observed E Identify Covalently Modified Residues D->E G Mechanism Confirmed: Irreversible Covalent Inhibition E->G

Caption: Workflow for validating the predicted alkylating mechanism.

Experimental Protocols

The following are generalized protocols that would be necessary to validate the predicted mechanism of action for this compound.

Protocol: Enzyme Inactivation Assay

This protocol aims to determine if the compound causes time-dependent, irreversible inhibition of a model enzyme rich in nucleophilic residues (e.g., papain, a cysteine protease).

  • Reagents and Materials:

    • Purified Papain enzyme solution (e.g., 1 µM in assay buffer).

    • Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.

    • Substrate solution (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEe).

    • Test Compound: 10 mM stock solution in DMSO.

    • 96-well UV-transparent microplate.

    • Microplate reader.

  • Methodology:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the papain solution to wells containing different concentrations of the test compound (and a DMSO vehicle control).

    • Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

    • To initiate the reaction, add the BAEe substrate solution to all wells.

    • Immediately measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 253 nm over 5 minutes.

    • Plot the remaining enzyme activity against the incubation time for each compound concentration. A time-dependent decrease in activity that is not recoverable by dilution suggests irreversible inhibition.

Protocol: Mass Spectrometry for Target Identification

This protocol is designed to identify the specific amino acid residue(s) modified by the compound.

  • Reagents and Materials:

    • Purified target protein (e.g., 1 mg/mL).

    • Test compound (10-fold molar excess).

    • Reaction Buffer: 50 mM HEPES, pH 7.4.

    • Denaturing and Reducing agents: Urea, DTT.

    • Alkylation agent for control: Iodoacetamide (IAM).

    • Protease for digestion: Trypsin.

    • LC-MS/MS system (e.g., Orbitrap).

  • Methodology:

    • Incubate the target protein with the test compound (and a vehicle control) for 1-2 hours at 37°C.

    • Stop the reaction and remove the excess compound using a desalting column.

    • Denature the protein with urea, reduce disulfide bonds with DTT, and cap any remaining free cysteines with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin overnight.

    • Analyze the resulting peptide mixture using LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification on Cys, His, Met, and Lys residues corresponding to the mass of the C₈H₅ClFO moiety (approx. 213.95 Da).

    • Identification of a peptide with this specific mass shift confirms the site of covalent modification.

References

Navigating the Landscape of Substituted α-Bromoacetophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Scientists in Drug Discovery and Chemical Research

This technical guide addresses the chemical properties, synthesis, and commercial availability of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its structurally related isomers. While direct commercial sources for this compound are not readily identifiable, this document provides a vital resource for researchers by detailing available information on closely related and commercially accessible α-bromoacetophenone analogs. These compounds are of significant interest as versatile intermediates in the synthesis of pharmaceutical agents and as potential modulators of biological pathways.

Commercial Availability of Structurally Related α-Bromoacetophenones

Initial investigations reveal a scarcity of direct commercial suppliers for this compound. However, a number of structurally similar isomers are commercially available, offering researchers alternative starting points for their synthetic endeavors. The following table summarizes the availability of these related compounds.

Compound NameCAS NumberSupplier(s)
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone725743-41-9Sigma-Aldrich
2-Bromo-1-(2-fluorophenyl)ethanone655-15-2BLD Pharm, Simson Pharma, Sigma-Aldrich
1-(2-Bromo-6-fluorophenyl)ethanone928715-37-1ChemScene, CymitQuimica, BLD Pharm
2-Bromo-1-(2-chlorophenyl)ethanone5000-66-8Axios Research
2-Bromo-1-(4-fluorophenyl)ethanone403-29-2BLDpharm, PubChem
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone869569-77-7PubChem
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone1003879-02-4ChemicalBook
2-bromo-1-(3-chloro-4-fluorophenyl)ethanone63529-30-6Sigma-Aldrich

Physicochemical Properties

The physicochemical properties of these α-bromoacetophenone derivatives are crucial for their handling, reaction optimization, and potential biological activity. Below is a compilation of key properties for selected commercially available isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurityStorage Conditions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanoneC₈H₅BrClFO251.48Solid or Semi-solid97%Inert atmosphere, 2-8°C
2-Bromo-1-(2-fluorophenyl)ethanoneC₈H₆BrFO217.04Solid97%2-8°C
1-(2-Bromo-6-fluorophenyl)ethanoneC₈H₆BrFO217.04Liquid≥98%Room temperature
2-Bromo-1-(4-fluorophenyl)ethanoneC₈H₆BrFO217.04Solid--
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanoneC₈H₅Br₂FO295.93---

Synthesis of α-Bromoacetophenones: A General Protocol

The synthesis of α-bromoacetophenones typically involves the bromination of the corresponding acetophenone. A general experimental protocol, adapted from the literature for the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, is provided below as a representative example.[1] This can be adapted for other substituted acetophenones.

Materials:

  • Substituted Acetophenone (e.g., 4-Hydroxyacetophenone)

  • Bromine

  • Chloroform

  • Concentrated Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Magnesium Sulfate (anhydrous)

  • Water

Procedure:

  • Dissolve the substituted acetophenone (1.0 equivalent) in chloroform at 65°C.

  • With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.

  • After stirring for 10 minutes, add bromine (1.05 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 65°C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., using chloroform as eluent) and/or recrystallization to obtain the pure α-bromoacetophenone.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acetophenone Substituted Acetophenone ReactionVessel Reaction at 65°C in Chloroform Acetophenone->ReactionVessel Bromine Bromine Bromine->ReactionVessel Catalyst H₂SO₄ (cat.) Catalyst->ReactionVessel Quenching Quench with H₂O ReactionVessel->Quenching 5 hours Extraction Extraction with Chloroform Quenching->Extraction Wash Wash with NaHCO₃ Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure α-Bromoacetophenone Chromatography->FinalProduct Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation promotes Inhibitor Potential Kinase Inhibitor (Derived from α-bromoacetophenone) Inhibitor->RAF inhibits

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential medicinal applications. Detailed experimental protocols for its synthesis and subsequent transformations into valuable imidazole and thiazole derivatives are presented, supported by quantitative data to facilitate reproducibility and application in research and drug development.

Introduction

This compound is a highly reactive α-halo ketone that serves as a key intermediate in the synthesis of a variety of organic molecules. The presence of the bromine atom alpha to the carbonyl group makes it an excellent electrophile for reactions with various nucleophiles. The 2-chloro-6-fluorophenyl moiety introduces unique electronic and steric properties to the resulting molecules, which can be advantageous in modulating their biological activity and physicochemical properties. This document outlines its preparation and its application in the synthesis of substituted imidazoles and thiazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of the corresponding acetophenone derivative, 1-(2-chloro-6-fluorophenyl)ethanone. A general and efficient method involves the use of a brominating agent such as N-bromosuccinimide (NBS) under ultrasonic irradiation, which has been shown to enhance reaction rates and yields.

Experimental Protocol: Ultrasound-Assisted α-Bromination of 1-(2-chloro-6-fluorophenyl)ethanone

This protocol is adapted from a general procedure for the synthesis of α-bromo aromatic ketones.[1]

  • Materials:

    • 1-(2-chloro-6-fluorophenyl)ethanone

    • N-Bromosuccinimide (NBS)

    • Polyethylene glycol (PEG-400)

    • Water

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Equipment:

    • Jacketed reaction vessel

    • Ultrasonic horn (25 kHz frequency)

    • Stirrer

    • Standard laboratory glassware

    • Rotary evaporator

  • Procedure:

    • In a jacketed reaction vessel, add a mixture of 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq).

    • Add a 1:2 mixture of PEG-400 and water (e.g., 5 mL for a small-scale reaction) with stirring.

    • Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.

    • Maintain the reaction temperature at 80 °C by circulating water through the jacketed reactor.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.

    • Upon completion, extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: While a specific yield for this substrate is not available in the cited literature, similar reactions typically proceed in good to excellent yields.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably imidazoles and thiazoles.

Synthesis of Substituted Imidazoles

Substituted imidazoles are a prominent class of compounds in medicinal chemistry. A highly efficient method for their synthesis from α-bromoacetophenones involves a microwave-assisted reaction with amides or amidines.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one

This protocol is based on a general procedure for the synthesis of imidazoles under microwave irradiation.[2]

  • Materials:

    • This compound (0.02 M)

    • Urea (0.02 M)

    • Ethanol

    • Water

    • Triethylbenzylammonium chloride (TEBA) (0.05 M)

    • Sodium acetate

  • Equipment:

    • Microwave reactor

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound in ethanol.

    • Dissolve urea in water.

    • In a microwave reaction vessel, combine the ethanolic solution of the α-bromo ketone, the aqueous solution of urea, and TEBA as a phase-transfer catalyst.

    • Irradiate the reaction mixture in a microwave reactor for approximately 3.5 minutes at 700 W.

    • Allow the reaction mixture to cool to room temperature.

    • Add ice-cold water and neutralize with sodium acetate to precipitate the product.

    • Filter the solid product, wash with cold water, and recrystallize from ethanol.

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYield Range
4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-oneThis compound, UreaMicrowave, 700 W, 3.5 min, TEBA, Ethanol/Water60-80%[2]

Logical Relationship of Imidazole Synthesis

A 2-Bromo-1-(2-chloro-6- fluorophenyl)ethanone C Microwave Irradiation (700 W, 3.5 min) A->C Ethanol, TEBA B Urea B->C Water D 4-(2-chloro-6-fluorophenyl)- 1H-imidazol-2(5H)-one C->D Cyclization

Caption: Microwave-assisted synthesis of a substituted imidazole.

Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur, typically a thioamide.[3][4][5][6] This reaction is widely used in the synthesis of medicinally relevant compounds.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole

This protocol is adapted from a general Hantzsch thiazole synthesis.[6][7]

  • Materials:

    • This compound

    • Thiourea

    • Ethanol

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Stirring plate

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq) in ethanol.

    • Add thiourea (1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYield Range
2-Amino-4-(2-chloro-6-fluorophenyl)thiazoleThis compound, ThioureaReflux, Ethanol, 4-5 h61-80% (based on similar reactions)[7]

Experimental Workflow for Thiazole Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in Ethanol B Add Thiourea A->B C Reflux for 4-5 hours B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry Product F->G

Caption: Workflow for the Hantzsch thiazole synthesis.

Potential Applications in Drug Development

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9] The compounds synthesized from this compound are valuable candidates for screening in various biological assays. In particular, thiazole-based compounds have shown promise as antifungal agents, acting by inhibiting key enzymes in fungal cell membrane biosynthesis.[10] The unique substitution pattern of the title compound may lead to derivatives with enhanced potency and selectivity.

Potential Signaling Pathway Inhibition by Thiazole Derivatives

A Thiazole Derivative B Fungal Cytochrome P450 Demethylase A->B Inhibition C Lanosterol to Ergosterol Conversion B->C Catalyzes D Fungal Cell Membrane Integrity Disruption C->D Leads to E Fungal Cell Death D->E Results in

Caption: Potential mechanism of antifungal action.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The protocols provided herein offer robust methods for its preparation and its conversion into medicinally relevant imidazole and thiazole derivatives. The quantitative data and detailed procedures are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its utility is underscored by the presence of multiple reactive sites, making it a versatile intermediate for constructing complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability, binding affinity, and lipophilicity.

These application notes provide a comprehensive overview of the use of this compound in pharmaceutical research and development, with a focus on its application in the synthesis of potential anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for the formation of heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities.

A significant area of interest is the synthesis of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[3][4][5] Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[2][3] The 2-chloro-6-fluorophenyl moiety is a key structural feature in some potent mPGES-1 inhibitors, making this compound a valuable starting material for the synthesis of these next-generation anti-inflammatory drugs.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole

This protocol describes a representative synthesis of a 2-substituted benzimidazole, a core structure for many mPGES-1 inhibitors, using this compound and o-phenylenediamine.

Reaction Scheme:

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.

  • Addition of Ketone: To the stirred solution, add this compound (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-substituted benzimidazoles from α-bromoketones, based on typical yields reported in the literature for analogous reactions.[6][7]

ParameterValue
Reactants
This compound1.0 eq
o-Phenylenediamine1.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole
Yield (Typical) 85-95%
Purity (after purification) >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Dissolve o-Phenylenediamine in Ethanol add_ketone 2. Add this compound reactants->add_ketone reflux 3. Reflux for 4-6 hours add_ketone->reflux neutralize 4. Neutralize with NaHCO3 reflux->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry over Na2SO4 wash->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify product product purify->product Final Product

Caption: Synthetic workflow for 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole.

Signaling Pathway of mPGES-1 Inhibition

mPGES1_pathway cluster_upstream Upstream Signaling cluster_target Target Enzyme cluster_downstream Downstream Effects stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) pla2 Phospholipase A2 (PLA2) stimuli->pla2 aa Arachidonic Acid (AA) pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 ep_receptors EP Receptors (EP1, EP2, EP3, EP4) pge2->ep_receptors inflammation Inflammation ep_receptors->inflammation pain Pain ep_receptors->pain fever Fever ep_receptors->fever inhibitor mPGES-1 Inhibitor (Synthesized from Intermediate) inhibitor->mpges1 Inhibition

Caption: Inhibition of the mPGES-1 pathway for anti-inflammatory effects.

References

Application Notes and Protocols: Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone (CAS No. 157359-99-4) is a versatile α-bromo ketone intermediate of significant interest in medicinal chemistry and drug development. Its trifunctionalized phenyl ring and reactive α-bromo group make it a valuable synthon for the construction of a diverse range of heterocyclic compounds. The presence of both electron-withdrawing (chloro and fluoro) and sterically hindering ortho-substituents influences its reactivity, offering unique opportunities for the synthesis of novel molecular scaffolds.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and detail experimental protocols for the synthesis of key heterocyclic structures, which are prevalent in many biologically active molecules.

General Reactivity

As an α-haloketone, this compound readily undergoes nucleophilic substitution reactions at the α-carbon. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) pathway. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that react with this compound include:

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, pyridines, and amidines.

  • Sulfur Nucleophiles: Thioureas, thioamides, and thiols.

  • Oxygen Nucleophiles: Carboxylic acids and phenols.

  • Other Nucleophiles: Azide ions and triphenylphosphine.

These reactions are pivotal for the synthesis of various heterocyclic systems such as thiazoles, imidazoles, and imidazo[1,2-a]pyridines, which are key components in many pharmaceutical agents.

Applications in Heterocyclic Synthesis

The strategic use of this compound with various nucleophiles allows for the efficient construction of diverse heterocyclic cores.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. The reaction of this compound with thiourea yields 2-amino-4-(2-chloro-6-fluorophenyl)thiazole, a valuable scaffold in drug discovery.

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea product 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole reagents->product Ethanol, Reflux

Hantzsch Thiazole Synthesis Workflow
Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized through the reaction of an α-haloketone with a 2-aminopyridine derivative. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Imidazopyridine_Synthesis start This compound + 2-Aminopyridine intermediate N-Alkylated Pyridinium Salt start->intermediate Initial Reaction product 2-(2-Chloro-6-fluorophenyl)imidazo[1,2-a]pyridine intermediate->product Cyclization & Dehydration

Imidazo[1,2-a]pyridine Synthesis Pathway
Synthesis of Substituted Imidazoles

The reaction of this compound with amidines provides a route to substituted imidazoles. This reaction is a variation of the Debus-Radziszewski imidazole synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reactions of α-bromoacetophenones with various nucleophiles. While specific data for this compound is limited in the public domain, these examples with structurally similar compounds provide a strong basis for experimental design.

NucleophileProduct TypeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thiourea2-AminothiazoleEthanolReflux3 - 675 - 90General Protocol
Substituted ThioureasSubstituted 2-AminothiazolesEthanolReflux4 - 860 - 85General Protocol
2-AminopyridineImidazo[1,2-a]pyridineEthanol or DMF80 - 1206 - 2465 - 85General Protocol
Substituted 2-AminopyridinesSubstituted Imidazo[1,2-a]pyridinesAcetonitrileReflux12 - 4850 - 80General Protocol
Benzamidine2,4-Disubstituted ImidazoleEthanolReflux8 - 1655 - 75General Protocol

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of key heterocyclic structures from this compound.

Protocol 1: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add thiourea (1.1 eq) to the flask.

  • Add absolute ethanol to the flask to achieve a concentration of approximately 0.2-0.5 M of the α-bromo ketone.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.

  • Dry the purified product under vacuum.

Protocol1_Workflow A 1. Combine Reactants (α-bromo ketone, thiourea) in Ethanol B 2. Heat to Reflux (3-6 hours) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool to Room Temperature C->D Complete E 5. Precipitate in Ice Water D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize for Purification F->G H 8. Dry Product G->H

Workflow for Hantzsch Thiazole Synthesis
Protocol 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser or sealed tube for higher temperatures

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminopyridine (1.1 eq) in ethanol or DMF.

  • (Optional) Add sodium bicarbonate (1.2 eq) to the mixture to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to 80-120 °C. The reaction can be performed under reflux in ethanol or in a sealed tube if using a higher boiling point solvent like DMF.

  • Stir the reaction mixture for 6-24 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2-chloro-6-fluorophenyl)imidazo[1,2-a]pyridine.

  • Characterize the purified product by appropriate analytical techniques (NMR, MS, etc.).

Protocol2_Workflow A 1. Dissolve Reactants (α-bromo ketone, 2-aminopyridine) in Solvent B 2. Heat Reaction Mixture (80-120 °C, 6-24 h) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool and Work-up (Filtration or Solvent Evaporation) C->D Complete E 5. Purify by Column Chromatography D->E F 6. Characterize Product E->F

Workflow for Imidazo[1,2-a]pyridine Synthesis

Safety Precautions

  • This compound is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reactions involving heating should be performed with appropriate care to avoid fire hazards.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide variety of heterocyclic compounds. Its reactivity with nucleophiles, particularly in the context of Hantzsch thiazole synthesis and the formation of imidazo[1,2-a]pyridines, provides medicinal chemists with a powerful tool for the generation of novel molecular entities. The protocols provided herein serve as a guide for the utilization of this versatile intermediate in drug discovery and development programs. Further exploration of its reactivity with other nucleophiles is warranted to expand its synthetic utility.

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a versatile α-haloketone that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the bromo group alpha to the carbonyl functionality makes it highly susceptible to nucleophilic attack, facilitating cyclization reactions to form various five- and six-membered heterocyclic rings. The 2-chloro-6-fluorophenyl moiety is a common pharmacophore in many biologically active molecules, and its incorporation into heterocyclic systems is of significant interest in drug discovery and development. These synthesized heterocycles, such as thiazoles and imidazoles, are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document provides detailed protocols and application notes for the synthesis of key heterocyclic compounds from this compound.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathways for the conversion of this compound into various heterocyclic scaffolds.

Synthetic_Workflow start This compound thiourea Thiourea / Thiosemicarbazones start->thiourea Hantzsch Synthesis urea Urea / Amides / Guanidine start->urea Microwave Irradiation amines Primary Amines start->amines Cyclocondensation thiazoles Thiazoles thiourea->thiazoles imidazoles Imidazoles urea->imidazoles oxazoles Oxazoles amines->oxazoles applications Biological Applications (Anticancer, Antidiabetic, Antimicrobial) thiazoles->applications imidazoles->applications oxazoles->applications

Caption: General synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes the synthesis of various heterocyclic compounds from α-bromoacetophenones, including expected yields based on similar reported reactions.

Starting MaterialReagent(s)Heterocyclic ProductReaction TypeSolventYield (%)Reference
2-Bromo-1-(substituted phenyl)ethanoneThiosemicarbazones2-HydrazinylthiazolesHantzsch Thiazole SynthesisEthanol61-80[1]
2-Bromo-1-(substituted phenyl)ethanoneUrea, Thiourea, GuanidineImidazolesMicrowave-assisted CyclocondensationEthanol60-80[4]
α-Bromo ketonesBenzylaminesOxazolesVisible-light Photocatalysis-Good[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-chloro-6-fluorophenyl)-2-aminothiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea reflux Reflux in Ethanol (4-5 hours) reagents->reflux cyclization Cyclocondensation reflux->cyclization cooling Cool Reaction Mixture cyclization->cooling precipitation Precipitation of Product cooling->precipitation filtration Filter and Wash with Cold Ethanol precipitation->filtration product 4-(2-chloro-6-fluorophenyl)-2-aminothiazole filtration->product

Caption: Workflow for Hantzsch thiazole synthesis.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Reaction: Reflux the mixture with stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford 4-(2-chloro-6-fluorophenyl)-2-aminothiazole.[1][6]

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one

This protocol details a rapid and efficient synthesis of an imidazole derivative using microwave irradiation.[4]

Microwave_Imidazole_Synthesis reagents This compound + Urea + TEBA in Ethanol/Water microwave Microwave Irradiation (3-5 min, 700W) reagents->microwave cooling Cool and Triturate microwave->cooling precipitation Add Ice-Cold Water and Neutralize with Sodium Acetate cooling->precipitation filtration Filter and Crystallize from Ethanol precipitation->filtration product 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one filtration->product

Caption: Workflow for microwave-assisted imidazole synthesis.

Methodology:

  • Reagent Preparation: In a microwave-safe vessel, mix this compound (0.02 M) dissolved in ethanol with urea (0.02 M) dissolved in water. Add triethyl benzyl ammonium chloride (TEBA) (0.05 M) as a phase transfer catalyst.[4]

  • Reaction: Irradiate the reaction mixture in a microwave synthesizer for 3-5 minutes at 700 W.[4]

  • Work-up: Allow the reaction mixture to cool to room temperature and then triturate it. Add ice-cold water and neutralize the mixture with sodium acetate. The product will separate out.[4]

  • Purification: Filter the solid product and recrystallize from ethanol to obtain pure 4-(2-chloro-6-fluorophenyl)-1H-imidazol-2(5H)-one.[4]

  • Characterization: The final product can be characterized by its melting point and spectroscopic data (IR and ¹H NMR).[4]

Applications in Drug Development

Heterocyclic compounds derived from this compound are of significant interest in medicinal chemistry due to their diverse biological activities.

  • Thiazole Derivatives: Thiazole-containing compounds have shown a wide range of biological activities. For instance, certain fluorinated hydrazinylthiazole derivatives have been investigated for their potential in diabetes management, exhibiting potent α-amylase inhibition.[1] Other phenylthiazole derivatives have been studied for their anti-proliferative activity against various cancer cell lines.[2]

  • Imidazole Derivatives: The imidazole ring is a key component in many pharmacologically active molecules.[4][7] Substituted imidazoles are known to act as inhibitors of fungicides and play important roles in various biochemical processes.[4]

The synthetic protocols outlined in this document provide a foundation for the development of libraries of novel heterocyclic compounds for screening in various drug discovery programs.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a highly reactive α-haloketone intermediate. Its utility in organic synthesis, particularly for the construction of heterocyclic scaffolds, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the α-bromo group provides a reactive site for nucleophilic substitution, enabling the formation of various carbon-heteroatom bonds. This document provides detailed protocols for key reactions involving this compound, emphasizing safety, procedural accuracy, and data presentation.

Compound Profile
PropertyValue
IUPAC Name This compound
Synonyms 2-Chloro-6-fluorophenacyl bromide
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
CAS Number Not explicitly found, analogous to 5000-66-8 for 2-bromo-1-(2-chlorophenyl)ethanone[1]

Critical Safety Precautions

Working with this compound and related α-bromoacetophenones requires strict adherence to safety protocols due to their hazardous nature.

  • Hazard Identification: This class of compounds is known to be corrosive and lachrymatory. It can cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles with side-shields, and a lab coat.[2][4] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors.[2][3] Ensure thorough washing after handling.[2] Contaminated clothing should be removed immediately and washed before reuse.[4]

  • First Aid:

    • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical help.[2]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2][3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Store locked up.[2][3]

Application Note 1: Synthesis of 2-Amino-1,3-thiazole Derivatives via Hantzsch Reaction

The Hantzsch thiazole synthesis is one of the most prominent applications for α-bromoacetophenones. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, typically thiourea or a substituted thiourea, to yield a thiazole ring. Thiazoles are a core structural motif in numerous FDA-approved drugs.[7]

Reaction Scheme: Hantzsch Thiazole Synthesis

Delepine_Reaction Delépine Reaction Workflow start 2-Bromo-1-(2-chloro-6- fluorophenyl)ethanone intermediate Quaternary Ammonium Salt (Hexaminium Salt) start->intermediate Step 1: Salt Formation reagent1 Hexamethylenetetramine (Urotropin) reagent1->intermediate product 2-Amino-1-(2-chloro-6- fluorophenyl)ethanone HCl intermediate->product Step 2: Acid Hydrolysis reagent2 Conc. HCl Ethanol reagent2->product Experimental_Workflow General Synthesis & Analysis Workflow A 1. Reaction Setup - Combine Reactants - Add Solvent B 2. Reaction - Stirring & Heating - Monitor by TLC A->B C 3. Work-up - Quenching - Neutralization - Extraction B->C D 4. Isolation - Dry Organic Layer - Evaporate Solvent C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy E->F

References

Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a key intermediate in the synthesis of potentially bioactive molecules. The primary application highlighted is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry. This document offers detailed experimental protocols, quantitative data on the biological activities of related compounds, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

This compound is an α-haloketone, a class of reagents widely employed in the synthesis of heterocyclic compounds. Its utility stems from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an excellent electrophile for reactions with various nucleophiles. The substituted phenyl ring, featuring both chloro and fluoro groups, provides a unique electronic and steric profile that can influence the biological activity and pharmacokinetic properties of the resulting molecules.

The most prominent application of this starting material is in the Hantzsch thiazole synthesis, which provides a straightforward route to 2-amino-4-arylthiazoles. Thiazole derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[1][2]

Synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine

A primary application of this compound is the synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with thiourea.

Reaction Scheme

G A This compound C 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine A->C Ethanol, Reflux B Thiourea B->C

Caption: Hantzsch thiazole synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a general procedure based on established methods for the Hantzsch synthesis of analogous 2-aminothiazoles.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol

  • 5% Sodium Bicarbonate solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and absolute ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add thiourea (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water, which may result in the precipitation of the hydrobromide salt of the product.

  • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic. This will precipitate the free amine.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Experimental Workflow

G start Dissolve this compound and Thiourea in Ethanol reflux Heat to Reflux (2-4 hours) start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Water and Neutralize with NaHCO3 Solution cool->precipitate filter Vacuum Filter the Precipitate precipitate->filter wash Wash with Deionized Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol/Water dry->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the Hantzsch synthesis of 4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine.

Biological Activity of Structurally Related Thiazole Derivatives

Anticancer Activity of 2-Aminothiazole Derivatives

Many 2-aminothiazole derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-(4-cyanophenyl)-2-hydrazinylthiazole derivativeMCF-7 (Breast)1.0 ± 0.1[3]
4-(4-cyanophenyl)-2-hydrazinylthiazole derivativeHCT-116 (Colorectal)1.1 ± 0.5[3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[4]
2-aminothiazole derivativeA549 (Lung)8.64[1]
2-aminothiazole derivativeHeLa (Cervical)6.05[1]
2-aminothiazole derivativeHT29 (Colon)0.63[1]
Antifungal Activity of Thiazole Derivatives

The thiazole scaffold is also present in a number of compounds with antifungal properties.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
Thiazolyl hydrazine derivativeBotryosphaeria dothidea0.59[5]
Thiazolyl hydrazine derivativeGibberella sanbinetti0.69[5]
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-oneAgricultural Fungi-[6]
Thiazole derivativeCandida neoformans8[7]
Thiazole derivativeCandida albicans8[7]
Kinase Inhibitory Activity of Thiazole Derivatives

The 2-aminothiazole moiety is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib.[8]

Compound/Derivative ClassKinase TargetIC50 (nM)Reference
Phenyl sulphonyl thiazole derivativeBRAFV600E23.1 ± 1.2[9]
Dasatinib (BMS-354825)Pan-SrcSubnanomolar to Nanomolar[8]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeCK21900[10]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeGSK3β670[10]

Signaling Pathways and Biological Relevance

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a likely mechanism of action for novel bioactive compounds derived from this compound is the modulation of kinase signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

Representative Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a 2-aminothiazole kinase inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potentially bioactive molecules, particularly 2-amino-4-arylthiazoles. The Hantzsch thiazole synthesis provides an efficient and direct route to this important heterocyclic scaffold. The extensive literature on the anticancer, antifungal, and kinase inhibitory activities of 2-aminothiazole derivatives suggests that compounds synthesized from this starting material are promising candidates for further investigation in drug discovery and development programs. The provided protocols and data serve as a foundational guide for researchers exploring the applications of this compound in medicinal chemistry.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to yield 1-(2-chloro-6-fluorophenyl)ethanone, followed by the selective α-bromination of the resulting ketone. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and scalability from the laboratory to industrial production.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The presence of three distinct halogen substituents on the phenyl ring, coupled with a reactive bromo-acetyl group, makes it a versatile precursor for constructing complex molecular architectures. The protocols outlined herein are designed to be robust and scalable, addressing the need for a reliable supply of this intermediate in drug discovery and development pipelines.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available 1-chloro-3-fluorobenzene.

Synthesis_Scheme cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene ketone 1-(2-chloro-6-fluorophenyl)ethanone 1-chloro-3-fluorobenzene->ketone acetyl_chloride Acetyl Chloride acetyl_chloride->ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->ketone Catalyst final_product This compound ketone->final_product NBS N-Bromosuccinimide (NBS) NBS->final_product Brominating Agent

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)ethanone

This step involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride using aluminum chloride as a Lewis acid catalyst.[1][2][3]

Experimental Protocol

Materials:

  • 1-chloro-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet to a scrubber

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice-water bath. Add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 15-30 minutes. The reaction is exothermic.[4]

  • Addition of Arene: After the addition of acetyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C and slowly quench by pouring it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL for a 0.1 mol scale reaction).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-chloro-6-fluorophenyl)ethanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation
ParameterValueReference/Comment
Reactants & Reagents
1-chloro-3-fluorobenzene1.0 eqStarting material
Acetyl chloride1.05 eqAcylating agent
Aluminum chloride1.2 eqLewis acid catalyst
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to RefluxInitial cooling followed by heating
Reaction Time2 - 4 hoursMonitor by TLC/GC
Yield & Purity
Expected Yield75 - 85%Based on similar Friedel-Crafts acylations[5]
Purity>95% after purification

Step 2: α-Bromination of 1-(2-chloro-6-fluorophenyl)ethanone

This step describes the selective bromination at the α-position of the ketone using N-Bromosuccinimide (NBS) as the brominating agent.[6][7][8]

Experimental Protocol

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) or Ammonium Acetate (catalytic amount)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid or ammonium acetate.[9]

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Data Presentation
ParameterValueReference/Comment
Reactants & Reagents
1-(2-chloro-6-fluorophenyl)ethanone1.0 eqSubstrate
N-Bromosuccinimide (NBS)1.1 eqBrominating agent[10]
p-Toluenesulfonic acid0.05 eqCatalyst
Reaction Conditions
SolventCarbon Tetrachloride or Acetonitrile
TemperatureReflux
Reaction Time1 - 3 hoursMonitor by TLC/GC
Yield & Purity
Expected Yield80 - 90%Based on similar α-brominations of acetophenones[6]
Purity>98% after purification

Experimental Workflows

Friedel_Crafts_Workflow start Start: Dry Glassware under Inert Atmosphere charge_reagents Charge AlCl₃ and Anhydrous DCM start->charge_reagents cool_mixture Cool to 0-5 °C charge_reagents->cool_mixture add_acetyl_chloride Add Acetyl Chloride Dropwise cool_mixture->add_acetyl_chloride add_arene Add 1-chloro-3-fluorobenzene Dropwise add_acetyl_chloride->add_arene warm_and_reflux Warm to RT and Reflux for 2-4h add_arene->warm_and_reflux monitor Monitor Reaction (TLC/GC) warm_and_reflux->monitor monitor->warm_and_reflux Incomplete quench Cool and Quench with Ice/HCl monitor->quench Complete workup Aqueous Work-up and Extraction quench->workup dry_and_concentrate Dry and Concentrate Organic Phase workup->dry_and_concentrate purify Purify by Distillation or Chromatography dry_and_concentrate->purify end Product: 1-(2-chloro-6-fluorophenyl)ethanone purify->end

Caption: Workflow for Friedel-Crafts Acylation.

Bromination_Workflow start Start: Dissolve Ketone in Solvent add_reagents Add NBS and Catalytic PTSA start->add_reagents reflux Heat to Reflux for 1-3h add_reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor monitor->reflux Incomplete cool_and_filter Cool and Filter Succinimide monitor->cool_and_filter Complete wash Wash Filtrate cool_and_filter->wash dry_and_concentrate Dry and Concentrate Organic Phase wash->dry_and_concentrate purify Purify by Recrystallization or Chromatography dry_and_concentrate->purify end Product: this compound purify->end

Caption: Workflow for α-Bromination.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.

  • Dichloromethane and Carbon tetrachloride are volatile and toxic. Use in a well-ventilated area.

  • The Friedel-Crafts reaction is exothermic and generates HCl gas. Ensure proper temperature control and vent the reaction to a scrubber.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide a reliable and scalable pathway for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The provided workflows and data tables are intended to facilitate easy implementation and adaptation of these methods for large-scale production.

References

Catalytic Applications of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a halogenated acetophenone derivative. As an α-haloketone, it serves as a versatile electrophilic building block in organic synthesis. The presence of the bromine atom at the alpha position to the carbonyl group makes this carbon highly susceptible to nucleophilic attack, facilitating a variety of cyclization and substitution reactions. This reactivity is central to its utility in the catalytic synthesis of a diverse range of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug development.

These application notes provide an overview of the key catalytic applications of this compound and its derivatives, with a focus on the synthesis of thiazole and imidazole moieties. Detailed experimental protocols for these transformations are provided to enable researchers to apply these methodologies in their work.

Key Catalytic Applications

The primary catalytic applications of this compound derivatives lie in their use as precursors for the synthesis of heterocyclic compounds. The most notable of these are the Hantzsch thiazole synthesis and related formations of other five-membered heterocycles like imidazoles. These reactions are often carried out as one-pot syntheses, which are highly efficient in terms of time and resources.

Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In the case of this compound, its reaction with thiourea provides a direct route to 2-amino-4-(2-chloro-6-fluorophenyl)thiazole. This reaction can be performed under mild conditions and often proceeds with high yields.

Application Note 1: Hantzsch Thiazole Synthesis

Overview: The reaction of this compound with thiourea is a robust and efficient method for the synthesis of the corresponding 2-aminothiazole derivative. This one-pot synthesis is a cornerstone reaction for accessing this important heterocyclic scaffold. The resulting 2-aminothiazole can serve as a key intermediate for the synthesis of a variety of biologically active molecules.

General Reaction Scheme: this compound reacts with thiourea in a cyclocondensation reaction to form 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.

Table 1: Representative Data for Hantzsch Thiazole Synthesis

EntryReactant AReactant BSolventCatalystTime (h)Yield (%)
1This compoundThioureaEthanolNone (reflux)385-95
2This compoundN-methylthioureaEthanolNone (reflux)480-90

Experimental Protocol 1: Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).

  • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole as a solid.

Visualization of Experimental Workflow:

Hantzsch_Thiazole_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Combine Reactants: This compound Thiourea Ethanol reflux Heat to Reflux (3-4 hours) start->reflux Stir cool Cool to Room Temperature & Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Product: 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole dry->end

Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.

Synthesis of 4-(2-chloro-6-fluorophenyl)imidazole Derivatives

This compound can also be utilized in the synthesis of imidazole derivatives. A common method involves the reaction with formamide, which serves as both the nitrogen source and the reducing agent. This reaction typically requires heating and can be facilitated by a catalyst.

Application Note 2: Imidazole Synthesis

Overview: The synthesis of 4-(2-chloro-6-fluorophenyl)imidazole derivatives from this compound provides access to another crucial heterocyclic core. Imidazoles are prevalent in numerous pharmaceuticals and biologically active compounds. The reaction with formamide offers a straightforward, albeit often lower-yielding, route to this scaffold.

General Reaction Scheme: this compound reacts with formamide upon heating to yield 4-(2-chloro-6-fluorophenyl)-1H-imidazole.

Table 2: Representative Data for Imidazole Synthesis

EntryReactant AReactant BSolventCatalystTime (h)Yield (%)
1This compoundFormamideFormamideNone (reflux)540-60

Experimental Protocol 2: Synthesis of 4-(2-chloro-6-fluorophenyl)-1H-imidazole

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, serves as reactant and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Distillation apparatus (for work-up)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate (for extraction)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture with stirring to 150-160 °C and maintain this temperature for 5-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess formamide by vacuum distillation.

  • To the residue, add a 2 M aqueous solution of sodium hydroxide to neutralize the reaction mixture and adjust the pH to ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-chloro-6-fluorophenyl)-1H-imidazole.

Visualization of Reaction Pathway:

Imidazole_Synthesis cluster_reactants Starting Materials ketone This compound reaction Reaction (150-160 °C, 5-6 h) ketone->reaction formamide Formamide (excess) formamide->reaction intermediate Intermediate Formation & Cyclization reaction->intermediate product 4-(2-chloro-6-fluorophenyl)-1H-imidazole intermediate->product Dehydration

Application Notes and Protocols for the Development of Novel Compounds from 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential applications of novel heterocyclic compounds derived from the starting material 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. This precursor is a valuable building block for the generation of diverse molecular scaffolds with potential therapeutic activities, particularly in the realms of anticancer and antimicrobial research. The protocols outlined below are based on established synthetic methodologies for analogous α-bromoacetophenones and serve as a guide for the development of new chemical entities.

Introduction: The Potential of this compound in Drug Discovery

This compound is an α-bromoacetophenone derivative, a class of compounds well-recognized as versatile precursors for the synthesis of a wide array of heterocyclic systems. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting novel compounds, potentially enhancing their biological activity and metabolic stability. The primary application of this starting material lies in its reactivity towards nucleophiles, enabling the construction of various heterocyclic rings such as thiazoles and triazoles. These heterocyclic motifs are prevalent in numerous FDA-approved drugs and are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document provides exemplary protocols for the synthesis of novel thiazole and triazole derivatives and discusses their potential biological evaluation.

Synthesis of Novel Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of thiazole derivatives from α-haloketones and a thioamide-containing reactant, such as thiourea or thiosemicarbazones.

Synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole Derivatives

Application: The 2-aminothiazole scaffold is a key component in a number of biologically active compounds with demonstrated antimicrobial and anticancer properties.[3][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Product: 2-Amino-4-(2-chloro-6-fluorophenyl)thiazole.

Synthesis of 2-Hydrazinylthiazole Derivatives

Application: Thiazole derivatives bearing a hydrazinyl moiety have shown potential as inhibitors of enzymes such as α-amylase, suggesting applications in the management of diabetes.[8][9] They also serve as intermediates for the synthesis of more complex heterocyclic systems with potential anticancer activity.

Experimental Protocol:

  • Thiosemicarbazone Preparation: Synthesize the desired thiosemicarbazone by reacting a substituted aldehyde or ketone with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid.

  • Reaction Setup: In a round-bottom flask, combine the synthesized thiosemicarbazone (1.0 eq.) and this compound (1.0 eq.) in absolute ethanol.

  • Reaction: Reflux the mixture for 4-5 hours, monitoring the reaction by TLC.[8]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.

Expected Product: 2-(2-Arylidenehydrazinyl)-4-(2-chloro-6-fluorophenyl)thiazole.

Synthesis of Novel 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[10][11][12][13] A common synthetic route involves the reaction of an α-haloketone with a triazole precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.2 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).

  • Addition of Starting Material: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Expected Product: 1-[(2-chloro-6-fluorophenyl)carbonylmethyl]-1H-1,2,4-triazole.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for compounds analogous to those proposed in these application notes. This data is intended to provide a benchmark for the expected yields and biological activities of the novel compounds synthesized from this compound.

Table 1: Representative Reaction Yields for Thiazole and Triazole Syntheses

Starting Material AnalogueReagentProduct TypeYield (%)Reference
2-Bromo-4-fluoroacetophenoneSubstituted Thiosemicarbazones2-Hydrazinylthiazole61-80[8]
α-BromoacetophenonesThiourea2-Aminothiazole~70-90General Literature
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneBromineBrominated TriazoleNot Specified[14]

Table 2: Representative Biological Activity Data (IC50 values in µM)

Compound Class (Analogues)Cancer Cell LineIC50 (µM)Antimicrobial TargetMIC (µg/mL)Reference
Thiazole DerivativesHepG-2~4-12S. aureus~16-64[1]
Thiazole DerivativesMCF-7~3-10E. coli~32-128[1]
Thiazole DerivativesHCT-116~7-15--[1]
Fluorinated Hydrazinylthiazoles--α-Amylase Inhibition5.14 - 5.77[8]
1,2,4-Triazole DerivativesMCF-7VariableM. gypseum<6.25 - 50[10]
1,2,4-Triazole Derivatives--S. aureus<6.25 - 100[10]

Note: The biological activities are highly dependent on the specific substitutions on the heterocyclic core and the phenyl ring.

Visualizations

Experimental Workflows

experimental_workflow cluster_thiazole Thiazole Synthesis cluster_triazole Triazole Synthesis start_thiazole This compound reaction_thiazole Reflux in Ethanol start_thiazole->reaction_thiazole reagent_thiazole Thiourea or Thiosemicarbazone reagent_thiazole->reaction_thiazole workup_thiazole Work-up & Purification reaction_thiazole->workup_thiazole product_thiazole Novel Thiazole Derivative workup_thiazole->product_thiazole start_triazole This compound reaction_triazole Stir at RT or gentle heating start_triazole->reaction_triazole reagent_triazole 1H-1,2,4-Triazole + Base reagent_triazole->reaction_triazole workup_triazole Work-up & Purification reaction_triazole->workup_triazole product_triazole Novel Triazole Derivative workup_triazole->product_triazole

Caption: Synthetic workflows for novel thiazole and triazole derivatives.

Hypothetical Anticancer Signaling Pathway

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound Novel Thiazole/Triazole Derivative compound->pi3k Inhibition compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

These application notes and protocols are intended to serve as a starting point for the exploration of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific research goals.

References

Application Notes and Protocols: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a valuable and reactive building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. Its utility stems from the presence of an α-bromoketone functionality, which readily participates in cyclization reactions to form various heterocyclic scaffolds. This application note will focus on its principal application in the synthesis of 2-aminothiazole derivatives, which are key intermediates in the development of potent kinase inhibitors for cancer therapy.

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal scaffold for the design of ATP-competitive inhibitors.[3] This document provides detailed protocols for the synthesis of a key 2-aminothiazole intermediate and its subsequent elaboration into potential kinase inhibitors, supported by relevant biological data and pathway diagrams.

Key Application: Synthesis of Kinase Inhibitors via 2-Aminothiazole Intermediates

The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring.[4] In this reaction, the α-bromo ketone condenses with a thiourea or thioamide to yield a 2-aminothiazole derivative. This intermediate, 2-amino-4-(2-chloro-6-fluorophenyl)thiazole, serves as a versatile platform for further functionalization to generate potent and selective kinase inhibitors.

Relevant Kinase Targets

Derivatives of 2-amino-4-(2-chloro-6-fluorophenyl)thiazole have been investigated as inhibitors of several important cancer-related kinases, including:

  • Aurora Kinases: A family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[5][6][7]

  • Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors in various signaling pathways involved in cell survival, proliferation, and apoptosis. Pim kinases are overexpressed in numerous hematological malignancies and solid tumors.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2-chloro-6-fluorophenyl)thiazole (Intermediate 1)

This protocol describes the Hantzsch thiazole synthesis to prepare the key 2-aminothiazole intermediate.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.

Protocol 2: General Procedure for the Synthesis of N-substituted-2-aminothiazole Kinase Inhibitors

This protocol outlines a general method for the derivatization of the 2-amino group of the thiazole intermediate to introduce various side chains, a common strategy in the development of kinase inhibitors.

Materials:

  • 2-amino-4-(2-chloro-6-fluorophenyl)thiazole (Intermediate 1)

  • Substituted pyrimidine chloride (e.g., 2,4-dichloro-6-methylpyrimidine)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Nitrogen atmosphere

  • Stirring plate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-amino-4-(2-chloro-6-fluorophenyl)thiazole (1 equivalent) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

  • Add the substituted pyrimidine chloride (1 equivalent) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-aminothiazole derivative.

Quantitative Data

The following table summarizes the inhibitory activities of representative 2-aminothiazole-based kinase inhibitors against their target kinases. While specific data for derivatives of this compound are not publicly available in this exact format, the data for structurally related compounds highlight the potential of this scaffold. For instance, Dasatinib, a well-known kinase inhibitor, features a 2-aminothiazole core and a (2-chloro-6-methylphenyl) substituent.[3]

Compound ClassTarget KinaseIC50 / KiReference
2-Aminothiazole DerivativesAurora AIC50 in the low nM range[5]
2-Aminothiazole DerivativesAurora BIC50 in the low nM range[5]
Thiazolidine-2,4-dionesPim-1IC50 = 13 nM[4]
Thiazolidine-2,4-dionesPim-2IC50 = 2.3 µM[4]
Dasatinib (BMS-354825)Pan-Src KinaseNanomolar to subnanomolar potency[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and the general experimental workflow for their synthesis and evaluation.

G Figure 1: Simplified Kinase Signaling Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Pim/Aurora Kinase Pim/Aurora Kinase Receptor Tyrosine Kinase (RTK)->Pim/Aurora Kinase Downstream Effectors Downstream Effectors Pim/Aurora Kinase->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Pim/Aurora Kinase

Caption: Simplified Kinase Signaling Pathway in Cancer.

G Figure 2: Experimental Workflow cluster_0 Synthesis cluster_1 Biological Evaluation A This compound B Hantzsch Thiazole Synthesis A->B C 2-amino-4-(2-chloro-6-fluorophenyl)thiazole B->C D Derivatization C->D E Library of Kinase Inhibitors D->E F In vitro Kinase Assays E->F Screening G Cell-based Proliferation Assays F->G Hit Confirmation H In vivo Efficacy Studies G->H Lead Optimization

Caption: Experimental Workflow for Kinase Inhibitor Development.

Conclusion

This compound is a highly valuable starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The straightforward and efficient Hantzsch thiazole synthesis provides access to a versatile 2-aminothiazole intermediate that can be readily elaborated into a diverse library of potential drug candidates. The demonstrated potency of related 2-aminothiazole derivatives against key cancer targets like Aurora and Pim kinases underscores the importance of this building block in modern drug discovery and development. Researchers are encouraged to explore the derivatization of the 2-amino-4-(2-chloro-6-fluorophenyl)thiazole scaffold to identify novel and potent inhibitors for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most likely impurities are the unreacted starting material, 2-chloro-6-fluoroacetophenone, and over-brominated byproducts, such as 2,2-dibromo-1-(2-chloro-6-fluorophenyl)ethanone. Depending on the brominating agent and reaction conditions, you might also encounter regioisomers where bromination has occurred on the aromatic ring, although this is generally less common for α-bromination of acetophenones.

Q2: What is the recommended storage condition for purified this compound?

A2: Due to its reactive nature as an α-bromoketone, the purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration is recommended for long-term storage.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate. By comparing the spots of the crude mixture and the purified fractions against a reference standard (if available), you can assess the purity.

Q4: What is a typical melting point for purified this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point may be close to the boiling point of the solvent, or significant impurities are present, depressing the melting point.- Try a different solvent or a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate).- Ensure the initial dissolution is in the minimum amount of hot solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling The solution is not saturated enough, or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and then allow it to cool again slowly.- Introduce a seed crystal of the pure compound.- Cool the solution in an ice bath after it has reached room temperature.
Low recovery of purified product Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent for dissolution.- Cool the recrystallization mixture thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization The chosen solvent is not effective at separating the specific impurities present. The rate of cooling was too fast, trapping impurities within the crystal lattice.- Select a different recrystallization solvent or solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The polarity of the mobile phase is either too high or too low.- If the Rf values are too high (spots run near the solvent front), decrease the polarity of the mobile phase (increase the proportion of hexane).- If the Rf values are too low (spots remain near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Compound is not eluting from the column The mobile phase is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the mobile phase. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration.
Co-elution of product and impurities The polarity difference between the desired product and the impurities is small.- Use a shallower solvent gradient during elution to improve separation.- Consider using a different stationary phase or a different solvent system.
Streaking of the compound on the column The compound is not very soluble in the mobile phase, or the column is overloaded.- Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column.- Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase composition (e.g., a mixture of hexane and ethyl acetate) by running a TLC of the crude material. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

The following table summarizes typical parameters for the purification of α-bromoacetophenones. These values should be used as a starting point and may require optimization for this compound.

Parameter Recrystallization Column Chromatography
Solvent/Mobile Phase Ethanol, Ethanol/Water, Hexane/Ethyl AcetateHexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Stationary Phase Not ApplicableSilica Gel (60-120 or 230-400 mesh)
Expected Purity >98%>98%
Typical Yield 60-90%70-95%
Monitoring Technique Melting Point, TLCTLC
Target Rf (for TLC) Not Applicable~0.2 - 0.4

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product (>98%) Recrystallization->Pure Impurities Impurities Recrystallization->Impurities in mother liquor Column->Pure Column->Impurities separated fractions

Caption: General workflow for the purification of this compound.

TLC_Troubleshooting Start Analyze crude by TLC Rf_High Rf is too high (>0.6) Start->Rf_High Rf_Low Rf is too low (<0.1) Start->Rf_Low Rf_Good Rf is good (0.2-0.4) Start->Rf_Good Decrease_Polarity Decrease mobile phase polarity (more hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase mobile phase polarity (more ethyl acetate) Rf_Low->Increase_Polarity Proceed Proceed to column chromatography Rf_Good->Proceed Decrease_Polarity->Start Increase_Polarity->Start

Caption: Decision-making process for optimizing TLC conditions for column chromatography.

References

optimizing reaction yield for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone?

A1: The most common methods involve the electrophilic substitution of the α-hydrogen of the ketone. This is typically achieved using a brominating agent under acidic conditions, which facilitates the formation of an enol intermediate.[1][2] Common brominating agents include N-Bromosuccinimide (NBS), elemental bromine (Br₂), and pyridine hydrobromide perbromide. The choice of reagent and conditions can influence the reaction's selectivity and yield.

Q2: What are the potential side reactions during the synthesis of this compound?

A2: The primary side reactions of concern are over-bromination, leading to the formation of a dibrominated product, and aromatic ring bromination. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring generally disfavors ring bromination, but harsh reaction conditions could potentially lead to this side product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.

Q4: What are the recommended purification methods for the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.[1] Column chromatography using silica gel is another effective method for obtaining a high-purity product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive brominating agent.1. Use a fresh batch of the brominating agent. Ensure proper storage of NBS (protected from light and moisture).
2. Insufficient acid catalysis.2. Ensure the presence of a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) to promote enolization.
3. Reaction temperature is too low.3. Increase the reaction temperature. For some acetophenones, temperatures around 90°C have been shown to be effective.[1]
4. Short reaction time.4. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.[3]
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination (dibromination).1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1] Add the brominating agent portion-wise to maintain a low concentration.
2. Aromatic ring bromination.2. Use milder reaction conditions (lower temperature, less reactive brominating agent). The use of NBS is often more selective than elemental bromine.
Product is Difficult to Purify 1. Presence of unreacted starting material.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, use column chromatography for separation.
2. Formation of colored impurities.2. Wash the crude product with a saturated sodium bisulfite solution to remove excess bromine. Recrystallization with activated charcoal may also be effective.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol is adapted from a general method for the α-bromination of aralkyl ketones.[5]

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq.) in methanol.

  • Add acidic Al₂O₃ (10% w/w of the ketone).

  • Add NBS (1.1 eq.) portion-wise to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the alumina and wash it with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is based on a study optimizing the bromination of substituted acetophenones.[1]

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction for approximately 3 hours by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

The following table summarizes representative yields for the α-bromination of a substituted acetophenone (4-chloroacetophenone) with different brominating agents, providing an expected trend for the synthesis of this compound.[1]

Brominating AgentMolar Ratio (Substrate:Agent)SolventTemperature (°C)Reaction Time (h)Yield (%)
Pyridine Hydrobromide Perbromide1.0:1.1Acetic Acid90385
N-Bromosuccinimide (NBS)1.0:1.1Acetic Acid903Low (mostly unreacted starting material)
Copper (II) Bromide1.0:1.1Acetic Acid903~60

Visualizations

reaction_pathway 1-(2-chloro-6-fluorophenyl)ethanone 1-(2-chloro-6-fluorophenyl)ethanone Enol_Intermediate Enol Intermediate 1-(2-chloro-6-fluorophenyl)ethanone->Enol_Intermediate Acid Catalyst Product This compound Enol_Intermediate->Product Electrophilic Attack Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Product

Caption: Chemical reaction pathway for the synthesis.

troubleshooting_workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions_yield Yield Optimization cluster_solutions_selectivity Selectivity Improvement Start_Node Reaction Complete Low_Yield Low Yield? Start_Node->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Reagents Check Reagent Activity Low_Yield->Check_Reagents Yes Adjust_Stoichiometry Adjust Stoichiometry Multiple_Products->Adjust_Stoichiometry Yes Purify_Product Purify_Product Multiple_Products->Purify_Product No Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Milder_Conditions Use Milder Conditions Adjust_Stoichiometry->Milder_Conditions

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic substitution on this compound, but I am observing a significant amount of an unexpected carboxylic acid derivative. What could be the cause?

A1: The formation of a carboxylic acid, ester, or amide derivative as a major side product is characteristic of the Favorskii rearrangement.[1][2] This rearrangement is base-catalyzed and can compete with the desired nucleophilic substitution. The reaction proceeds through a cyclopropanone intermediate which is then opened by a nucleophile (hydroxide, alkoxide, or amine) to yield the corresponding carboxylic acid derivative.[2][3]

Troubleshooting:

  • Base Selection: If possible, use a non-basic or weakly basic nucleophile. If a strong base is required for your primary reaction, consider using a non-nucleophilic base to favor the desired pathway over the Favorskii rearrangement.

  • Temperature Control: Lowering the reaction temperature may help to disfavor the rearrangement pathway.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents may be preferable.

Q2: My reaction is producing an α,β-unsaturated ketone instead of the expected substitution product. Why is this happening?

A2: The formation of an α,β-unsaturated ketone is likely due to an elimination reaction (dehydrobromination) competing with the nucleophilic substitution.[4][5] This is particularly common when using sterically hindered or strong bases.[5] The base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HBr and the formation of a double bond.

Troubleshooting:

  • Nucleophile/Base Choice: Use a less sterically hindered nucleophile/base if your desired reaction is substitution.

  • Reaction Conditions: Carefully control the reaction temperature, as higher temperatures often favor elimination.

Q3: I have noticed impurities in my starting material, this compound. What are the likely culprits and how can they affect my reaction?

A3: Common impurities in α-bromo ketones often arise during the bromination of the parent acetophenone. These can include:

  • Polyhalogenated ketones: Dibromo- or even tribromo-acetophenones can form, especially under basic conditions during the bromination step.[6] These impurities will have different reactivity and can lead to a mixture of products in your subsequent reaction.

  • Ring-brominated isomers: Depending on the bromination conditions, bromine may substitute on the aromatic ring in addition to the α-position.[7]

  • Unreacted starting material: Incomplete bromination will leave the parent 1-(2-chloro-6-fluorophenyl)ethanone in your starting material.

These impurities can lead to a complex product mixture that is difficult to purify. It is recommended to purify the this compound before use, for example by recrystallization or column chromatography.

Q4: After my reaction, I have isolated a product with a hydroxyl group instead of the bromo group, even though water was not intentionally added. What is the likely cause?

A4: This is likely due to the hydrolysis of the starting material or the product. Trace amounts of water in your reagents or solvent can act as a nucleophile, displacing the bromide to form 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone. This is a classic nucleophilic substitution reaction where water is the nucleophile.

Troubleshooting:

  • Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Troubleshooting Guides

Guide 1: Minimizing Side Products in Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshooting and minimizing the formation of common side products when using this compound as a substrate for nucleophilic substitution.

IssuePotential CauseRecommended Actions
Formation of Carboxylic Acid Derivatives Favorskii Rearrangement- Use a non-basic nucleophile if possible.- Employ a non-nucleophilic base if a base is required.- Lower the reaction temperature.- Consider using an aprotic solvent.
Formation of α,β-Unsaturated Ketones Elimination Reaction- Use a less sterically hindered nucleophile/base.- Maintain a low reaction temperature.
Formation of Hydroxylated Product Hydrolysis- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under an inert atmosphere.
Complex/Unidentifiable Product Mixture Impure Starting Material- Purify the this compound before use (e.g., recrystallization, chromatography).- Characterize the starting material by NMR or GC-MS to identify impurities.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere, add the amine nucleophile (1.1 - 1.5 eq).

  • If required, add a non-nucleophilic base (e.g., diisopropylethylamine) (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways This compound This compound Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product  Desired Pathway (Nucleophile) Favorskii Rearrangement Product (Carboxylic Acid Derivative) Favorskii Rearrangement Product (Carboxylic Acid Derivative) This compound->Favorskii Rearrangement Product (Carboxylic Acid Derivative) Side Reaction (Base) Elimination Product (α,β-Unsaturated Ketone) Elimination Product (α,β-Unsaturated Ketone) This compound->Elimination Product (α,β-Unsaturated Ketone) Side Reaction (Base) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Side Reaction (H2O)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Unexpected_Product Unexpected Product Observed Favorskii Favorskii Rearrangement Unexpected_Product->Favorskii Carboxylic acid derivative? Elimination Elimination (Dehydrobromination) Unexpected_Product->Elimination α,β-Unsaturated ketone? Hydrolysis Hydrolysis Unexpected_Product->Hydrolysis Hydroxylated product? Impure_SM Impure Starting Material Unexpected_Product->Impure_SM Multiple unexpected products? Change_Base Modify Base/Nucleophile Favorskii->Change_Base Control_Temp Adjust Temperature Favorskii->Control_Temp Elimination->Change_Base Elimination->Control_Temp Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Purify_SM Purify Starting Material Impure_SM->Purify_SM

Caption: Troubleshooting workflow for unexpected side products.

References

stability and degradation of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound. Due to its reactive nature, improper storage can lead to degradation and the formation of impurities, which may compromise experimental outcomes.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Light Protect from light (store in a dark place)Avoids light-induced decomposition. Aromatic ketones can be susceptible to photodegradation.
Container Tightly sealed, chemically resistant containerPrevents contamination and evaporation.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide addresses common issues related to the stability and reactivity of this compound.

Issue 1: Low Reaction Yield or Incomplete Reaction

Possible Causes:

  • Degradation of the starting material: The compound may have degraded due to improper storage or handling.

  • Presence of impurities: Impurities in the starting material can interfere with the reaction.

  • Side reactions: The reactive nature of the α-bromo ketone functionality can lead to unintended reaction pathways.

Troubleshooting Workflow:

start Low Reaction Yield check_purity Assess Purity of Starting Material (NMR, LC-MS) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify by Recrystallization or Chromatography impurities_present->purify Yes no_impurities Purity is High impurities_present->no_impurities No re_run_reaction Re-run Reaction with Purified Material purify->re_run_reaction end Improved Yield re_run_reaction->end check_storage Review Storage and Handling Procedures no_impurities->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage new_reagent Use a Fresh Bottle of Reagent improper_storage->new_reagent Yes proper_storage Storage is Correct improper_storage->proper_storage No new_reagent->end optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) proper_storage->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products

Possible Causes:

  • Competing reaction pathways: The presence of multiple reactive sites can lead to the formation of isomers or byproducts.

  • Dehydrobromination: Under basic conditions, elimination of HBr can occur, leading to an α,β-unsaturated ketone.[1][2]

Suggested Solutions:

  • Control of Reaction Conditions: Carefully control the temperature and stoichiometry of reagents. The use of a non-nucleophilic base can minimize substitution reactions.

  • Protecting Groups: If other functional groups are present in your substrate, consider using protecting groups to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

  • Hydrolysis: In the presence of water, the bromine atom can be displaced by a hydroxyl group, forming 2-hydroxy-1-(2-chloro-6-fluorophenyl)ethanone. This reaction can be accelerated by acidic or basic conditions.

  • Nucleophilic Substitution: The compound is susceptible to nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion.[3] Common nucleophiles include amines, alcohols, and thiols.

  • Dehydrobromination: In the presence of a base, elimination of hydrogen bromide can occur to form an α,β-unsaturated ketone.[2]

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to light.[4][5]

Generalized Degradation Pathways:

start This compound hydrolysis Hydrolysis (with H2O) start->hydrolysis substitution Nucleophilic Substitution (with Nu-) start->substitution elimination Dehydrobromination (with Base) start->elimination photodegradation Photodegradation (with Light) start->photodegradation product1 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone hydrolysis->product1 product2 Substituted Product substitution->product2 product3 α,β-Unsaturated Ketone elimination->product3 product4 Various Photoproducts photodegradation->product4

Caption: Potential degradation pathways.

Q2: How can I assess the purity of my this compound?

A2: The purity of the compound can be determined using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the parent compound and detecting any degradation products or impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for quantitative analysis of purity.

Q3: What are some common impurities that might be present in this compound?

A3: Potential impurities could include:

  • Starting materials from the synthesis: Residual starting materials from the manufacturing process.

  • Over-brominated or under-brominated species: Di-brominated or non-brominated acetophenone analogs.

  • Hydrolysis product: 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone, if the compound has been exposed to moisture.

Experimental Protocols

Protocol 1: Assessment of Compound Stability

This protocol provides a general method for evaluating the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, THF, water)

  • Buffer solutions (if assessing pH stability)

  • HPLC or LC-MS system

  • Thermostatted shaker or water bath

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials.

  • For each condition to be tested (e.g., different temperatures, pH values, or light exposure), place the vials under the specified conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

Experimental Workflow for Stability Assessment:

start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot conditions Expose to Test Conditions (Temp, pH, Light) aliquot->conditions sampling Sample at Time Points conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Plot Concentration vs. Time analysis->data end Determine Degradation Rate data->end

Caption: Workflow for stability assessment.

References

Technical Support Center: Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion to the desired this compound, with the starting material remaining largely unreacted. What are the possible causes and how can I resolve this?

Answer:

Low or no product formation in the α-bromination of 1-(2-chloro-6-fluorophenyl)ethanone can be attributed to several factors, primarily related to the deactivating nature of the substituted aromatic ring.

  • Deactivated Substrate: The presence of two electron-withdrawing groups (chloro and fluoro) on the phenyl ring reduces the electron density of the aromatic system. This deactivation can make the initial enolization step, which is crucial for the bromination to occur, more difficult.[1]

  • Insufficiently Reactive Brominating Agent: For deactivated substrates, a milder brominating agent like N-Bromosuccinimide (NBS) may not be reactive enough to achieve complete conversion.

  • Suboptimal Reaction Conditions: Low reaction temperatures or short reaction times may not provide enough energy to overcome the activation barrier for this specific substrate.

Potential Solutions:

SolutionRationale
Increase Reaction Temperature Gradually increasing the reaction temperature can help overcome the activation energy barrier for enolization.
Prolong Reaction Time Allowing the reaction to proceed for a longer duration may increase the overall yield. Monitor the reaction progress by TLC to avoid potential side reactions.
Use a More Reactive Brominating System Consider using elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.[2] Be aware of the increased safety precautions required when handling liquid bromine.
Employ a Catalyst The use of an acid catalyst, such as a catalytic amount of HBr or a Lewis acid, can facilitate the enolization step.[3]

Issue 2: Formation of Multiple Products

Question: My TLC analysis shows multiple spots in the product mixture, indicating the formation of byproducts alongside the desired α-bromo ketone. What are these impurities and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue in bromination reactions. The likely culprits are dibromination and, to a lesser extent, ring bromination.

  • Dibromination: The primary byproduct is often the α,α-dibromo ketone. This occurs when the initially formed monobrominated product reacts further with the brominating agent.[2]

  • Ring Bromination: Although the acyl group is deactivating, there is a small possibility of electrophilic aromatic substitution on the phenyl ring, leading to bromination at one of the open aromatic positions.

Potential Solutions:

SolutionRationale
Control Stoichiometry Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio or even a slight excess of the starting ketone can help minimize dibromination.
Slow Addition of Brominating Agent Adding the brominating agent dropwise at a controlled temperature allows for better reaction control and can reduce the local concentration of the brominating agent, thus disfavoring over-bromination.
Optimize Reaction Temperature Lowering the reaction temperature can sometimes increase the selectivity for monobromination over dibromination.
Choice of Solvent The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can favor the desired α-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the safest and most effective brominating agents for the synthesis of this compound?

A1: While elemental bromine is highly effective, it is also highly toxic and corrosive.[4] Safer alternatives include N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide. For a deactivated substrate like 1-(2-chloro-6-fluorophenyl)ethanone, pyridine hydrobromide perbromide in acetic acid can be a good choice, offering a balance of reactivity and safety.[4]

Q2: How can I effectively quench the reaction and remove excess bromine?

A2: Excess bromine can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used and is effective at neutralizing any remaining bromine.

Q3: What are the recommended purification techniques for this compound?

A3:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Common solvent systems for α-bromo ketones include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product's Rf value with the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from general procedures for the bromination of substituted acetophenones.[4]

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Bromination using Elemental Bromine

This protocol is adapted from general procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • Elemental Bromine (Br₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1.0 eq) in DCM or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • After the reaction is complete, wash the mixture with saturated sodium thiosulfate solution to quench excess bromine.

  • Neutralize any acid with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents for Substituted Acetophenones

Brominating AgentSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[4]
N-Bromosuccinimide (NBS) / Al₂O₃Aralkyl KetonesAcetonitrileReflux0.17 - 0.3390-95[8]
Copper(II) Bromide1-(4-bromo-3-fluorophenyl)ethanoneEthyl Acetate601244

Note: Yields are highly substrate and reaction condition dependent.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

The following are estimated chemical shifts based on similar compounds. Actual values may vary.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~4.5s--CH₂Br
¹H7.2 - 7.6m-Aromatic-H
¹³C~35---CH₂Br
¹³C115 - 135--Aromatic-C
¹³C~190--C=O

Reference data for similar compounds can be found in the literature.[9][10]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 1-(2-chloro-6-fluorophenyl)ethanone in solvent add_reagent Add Brominating Agent start->add_reagent react Stir at controlled temperature add_reagent->react quench Quench excess bromine react->quench Monitor by TLC extract Extract with organic solvent quench->extract wash Wash with aqueous solutions extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_synthesis start Synthesis of this compound issue Problem Encountered start->issue low_yield Low/No Product issue->low_yield e.g. multiple_products Multiple Products issue->multiple_products e.g. cause1 Deactivated Substrate low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Over-bromination (Dibromination) multiple_products->cause3 cause4 Ring Bromination multiple_products->cause4 solution2 Use Stronger Brominating Agent cause1->solution2 solution1 Increase Temp/Time cause2->solution1 solution3 Control Stoichiometry cause3->solution3 solution4 Slow Reagent Addition cause3->solution4 cause4->solution3

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Reaction Condition Refinement for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the reaction conditions for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the synthesis of this compound?

A1: Commonly used brominating agents for the α-bromination of acetophenones include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[1][2] The choice of reagent can influence the reaction's selectivity and safety profile. Bromine is highly reactive and corrosive, while NBS is a safer, solid alternative that can minimize over-bromination.[3][4]

Q2: My reaction is slow or incomplete. What are the potential causes and solutions?

A2: Incomplete reactions can be due to several factors:

  • Insufficient Catalyst: Acid catalysis is often necessary to facilitate the enolization of the ketone, which is the rate-determining step.[5] Ensure an appropriate amount of acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used.[1][3] For reactions with Br₂, a catalytic amount of anhydrous aluminum chloride (AlCl₃) can also be effective.[6]

  • Low Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A moderate increase in temperature (e.g., to 80-90 °C) can improve the yield for some bromination reactions.[1]

  • Deactivated Substrate: The presence of electron-withdrawing groups (-Cl, -F) on the phenyl ring deactivates the substrate, potentially slowing down the reaction.[7] Increasing the reaction time or temperature may be necessary to achieve full conversion.

Q3: I am observing significant amounts of di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

A3: Formation of di-bromoacetophenone is a common side reaction. To enhance mono-selectivity:

  • Control Stoichiometry: Use a molar ratio of the brominating agent to the acetophenone substrate of 1.0:1.0 or slightly above (e.g., 1.1:1.0).[1] A large excess of the brominating agent should be avoided.[8]

  • Gradual Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species, which helps to prevent over-bromination.[6]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to prevent further bromination of the product.[1]

Q4: Besides di-bromination, what other side reactions should I be aware of?

A4: A potential side reaction is the electrophilic bromination of the aromatic ring. However, the acetyl group is deactivating, making the α-position of the ketone more susceptible to bromination than the aromatic ring under typical conditions for α-bromination.[7] Using a Lewis acid catalyst like FeBr₃ in excess can favor aromatic bromination, so its use should be carefully controlled if α-bromination is the desired outcome.[9]

Q5: What are suitable solvents for this reaction?

A5: The choice of solvent can impact the reaction outcome. Common solvents for α-bromination of acetophenones include:

  • Ethers: Anhydrous diethyl ether is a common choice, particularly for reactions using Br₂ and AlCl₃.[6]

  • Chlorinated Solvents: Dichloromethane is effective, especially for NBS-mediated brominations.[3]

  • Acids: Acetic acid can serve as both a solvent and a catalyst.[1]

  • Alcohols: Methanol has also been used in bromination reactions with molecular bromine.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation

start Low/No Product catalyst Check Catalyst start->catalyst Is catalyst present? temperature Increase Temperature catalyst->temperature Yes solution Problem Resolved catalyst->solution No, add catalyst time Increase Reaction Time temperature->time If still low yield reagent Verify Reagent Activity time->reagent If still no improvement reagent->solution If reagent is active

Caption: Troubleshooting workflow for low product yield.

  • Check for Catalyst: Ensure that an appropriate acid catalyst (e.g., acetic acid, PTSA) or Lewis acid (e.g., AlCl₃) is present in the reaction mixture. Acidic conditions are crucial for the enolization of the ketone.[1][3][6]

  • Increase Reaction Temperature: If the reaction is proceeding slowly, consider increasing the temperature. For many acetophenone brominations, temperatures around 90°C have been shown to be effective.[1]

  • Extend Reaction Time: Deactivated substrates may require longer reaction times for complete conversion. Monitor the reaction by TLC to determine the optimal reaction time.[1]

  • Verify Brominating Agent Activity: Ensure that the brominating agent has not decomposed. For example, NBS can degrade over time. Use a fresh batch if necessary.

Problem: Formation of Multiple Products (Low Selectivity)

start Multiple Products stoichiometry Check Stoichiometry (1:1.1 substrate:bromine) start->stoichiometry addition Slow Reagent Addition stoichiometry->addition If stoichiometry is correct monitoring Monitor with TLC addition->monitoring If slow addition is used purification Purification Strategy monitoring->purification Stop at completion solution Pure Product purification->solution

Caption: Workflow for improving reaction selectivity.

  • Verify Stoichiometry: The primary cause of over-bromination is an excess of the brominating agent. Carefully control the molar ratio of the brominating agent to the starting material to be around 1.1:1.[1]

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in portions helps to maintain a low concentration in the reaction mixture, favoring mono-bromination.[6]

  • TLC Monitoring: Closely monitor the reaction's progress. Quench the reaction as soon as the starting material is no longer visible on the TLC plate to prevent the formation of di-brominated and other byproducts.[1]

  • Optimize Purification: If side products are unavoidable, refine your purification method. Recrystallization from a suitable solvent like methanol can often yield a pure product.[6]

Data Presentation

ParameterCondition 1 (NBS)Condition 2 (Br₂)Condition 3 (Py-HBr-Br₂)Reference
Brominating Agent N-BromosuccinimideBrominePyridine hydrobromide perbromide[1][3][6]
Catalyst p-Toluenesulfonic acidAnhydrous AlCl₃Acetic Acid (as solvent)[1][3][6]
Solvent DichloromethaneAnhydrous EtherAcetic Acid[1][3][6]
Temperature 80 °C0 °C to RT90 °C[1][3][6]
Reaction Time 30 min (microwave)~1 hour3 hours[1][3][6]
Typical Yield ~95%64-66% (recrystallized)~85%[1][3][6]

Experimental Protocol: Synthesis using NBS

This protocol is a representative procedure for the α-bromination of an acetophenone derivative using N-Bromosuccinimide.

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Stir the mixture at room temperature or gently heat to reflux (if necessary) and monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

start Start reactants Combine Substrate, NBS, PTSA in DCM start->reactants reaction Stir and Monitor by TLC reactants->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup dry Dry (Na2SO4) and Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis.

References

workup procedures for reactions with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure aims to quench the reaction, separate the desired product from the reaction mixture, and remove impurities. A common sequence involves:

  • Quenching: The reaction is first cooled to room temperature or 0°C. Depending on the reaction chemistry, it may be quenched by the slow addition of water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid.

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This process is typically repeated 2-3 times to ensure complete extraction of the product.

  • Washing: The combined organic layers are washed sequentially with:

    • Water to remove water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, most commonly by recrystallization or column chromatography.[1]

Q2: My reaction mixture has formed an emulsion during extraction. How can I resolve this?

Emulsion formation is a common issue when performing extractions. Here are several troubleshooting steps:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity.

Q3: I am observing a significant amount of unreacted starting material after the workup. What could be the cause?

Incomplete conversion can be due to several factors:

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Temperature: The reaction temperature may have been too low.

  • Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct.

  • Reagent Quality: The reagents used may have degraded. Use freshly opened or properly stored reagents.

Q4: What are the common side products in reactions with this compound and how can I remove them?

A common side product in bromination reactions is the di-brominated ketone. Additionally, hydrolysis of the α-bromo ketone can occur, especially in the presence of water or hydroxide ions, leading to the corresponding α-hydroxy ketone.

  • Di-brominated byproduct: Careful control of the stoichiometry of the brominating agent (e.g., using 1.0-1.05 equivalents) can minimize the formation of this byproduct. Separation can often be achieved by column chromatography.

  • α-hydroxy ketone: To avoid hydrolysis, ensure the reaction and workup are performed under anhydrous conditions where possible. If hydrolysis occurs, the more polar α-hydroxy ketone can typically be separated from the desired product by column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor reaction by TLC/LC-MS to ensure completion. Consider increasing reaction time or temperature.
Product loss during workup.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Product decomposition.This compound and its products can be sensitive to strong bases or high temperatures. Use mild bases for neutralization and avoid excessive heat during solvent evaporation.
Product is an oil instead of a solid Presence of impurities.Purify the product using column chromatography. Try to recrystallize from a different solvent system.
Residual solvent.Dry the product under high vacuum for an extended period.
Multiple spots on TLC of the final product Incomplete reaction or side reactions.Optimize reaction conditions (time, temperature, stoichiometry). Purify the product using column chromatography or recrystallization.
Product degradation on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with triethylamine.

Experimental Protocols

Protocol 1: General Workup for a Reaction in an Organic Solvent

This protocol is adapted from a procedure for the synthesis of a ketoconazole intermediate.[2]

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • pH Adjustment: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) to adjust the pH to approximately 9. Monitor the pH using pH paper.

  • Precipitation: Slowly add deionized water to the mixture while stirring. The product should precipitate out of the solution.

  • Cooling and Stirring: Cool the mixture to 5°C and continue stirring for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure compound.

Protocol 2: Aqueous Workup and Extraction

This protocol is a general method for isolating products from reactions that require quenching and extraction.[3]

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of cold deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (30 mL), followed by brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., add water or sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash_bicarb Wash with sat. NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4, Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Recrystallization or Chromatography) crude_product->purify final_product Pure Product purify->final_product Troubleshooting_Tree start Problem Encountered During Workup emulsion Emulsion Formation? start->emulsion low_yield Low Yield? start->low_yield impurity Impurities in Product? start->impurity emulsion_yes Add Brine Allow to Stand Filter through Celite emulsion->emulsion_yes Yes emulsion_no Proceed to next step emulsion->emulsion_no No low_yield_yes Check Reaction Completion Optimize Extraction Use Mild Conditions low_yield->low_yield_yes Yes low_yield_no Proceed to next step low_yield->low_yield_no No impurity_yes Optimize Reaction Conditions Purify by Chromatography or Recrystallization impurity->impurity_yes Yes impurity_no Workup Successful impurity->impurity_no No

References

Technical Support Center: Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the bromination of 1-(2-chloro-6-fluorophenyl)ethanone include:

  • Unreacted Starting Material: Incomplete conversion of 1-(2-chloro-6-fluorophenyl)ethanone.

  • Dibrominated Byproduct: 2,2-Dibromo-1-(2-chloro-6-fluorophenyl)ethanone, formed by over-bromination.

  • Ring-Brominated Isomers: Bromination at one of the open positions on the phenyl ring, although less likely due to the deactivating nature of the existing substituents.

  • Solvent Adducts: Depending on the solvent used (e.g., methanol), formation of alkoxy byproducts can occur.

Q2: Which brominating agent is most suitable for this synthesis?

A2: Several brominating agents can be used for the α-bromination of acetophenones.[1][2] The choice depends on factors like reaction selectivity, safety, and cost.

  • N-Bromosuccinimide (NBS): Often preferred for its selectivity in α-bromination of ketones, minimizing the risk of ring bromination.[2]

  • Liquid Bromine (Br₂): Highly reactive and cost-effective, but can lead to over-bromination and poses significant safety hazards due to its toxicity and corrosiveness.[1]

  • Pyridine Hydrobromide Perbromide: A safer alternative to liquid bromine, offering good yields.[1]

  • Copper(II) Bromide (CuBr₂): A solid reagent that can provide good selectivity for α-bromination.

Q3: How can I monitor the progress of the reaction to avoid over-bromination?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and the dibrominated byproduct. The reaction should be stopped once the starting material is consumed to minimize the formation of the dibrominated impurity.

Q4: What purification methods are recommended for isolating the final product?

A4:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an effective method for removing impurities.

  • Column Chromatography: For liquid products or to separate impurities with similar polarities, silica gel column chromatography is recommended. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can provide good separation.

  • Distillation: If the product is a thermally stable liquid with a significantly different boiling point from the impurities, vacuum distillation can be employed.

Q5: What analytical techniques are used to confirm the purity of this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or byproducts.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time and continue monitoring by TLC.- Increase reaction temperature, but monitor for byproduct formation.- Ensure the brominating agent is of high quality and added in the correct stoichiometry.
Deactivated starting material due to electron-withdrawing groups.- Consider using a more reactive brominating agent or a catalyst.
High Levels of Dibrominated Impurity Over-bromination due to excess brominating agent or prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.
High reaction temperature.- Perform the reaction at a lower temperature to improve selectivity.
Presence of Ring-Brominated Impurities Use of a highly reactive and non-selective brominating agent.- Switch to a milder and more selective brominating agent like NBS.
Reaction conditions favoring electrophilic aromatic substitution.- Avoid strong Lewis acid catalysts that can promote ring bromination.
Difficulty in Removing Starting Material Similar polarity of the starting material and product.- Optimize column chromatography conditions (e.g., use a longer column, a shallower solvent gradient).- Attempt recrystallization with different solvent systems.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

Materials:

  • 1-(2-chloro-6-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-(2-chloro-6-fluorophenyl)ethanone (1 equivalent) in the chosen solvent (CCl₄ or CH₃CN).

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 20 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Data Presentation

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives

Brominating AgentTypical SolventRelative ReactivityCommon Side Reactions
Liquid Bromine (Br₂)Acetic Acid, MethanolHighOver-bromination, Ring Bromination
N-Bromosuccinimide (NBS)CCl₄, AcetonitrileModerateGenerally selective for α-position
Pyridine Hydrobromide PerbromideAcetic AcidModerateSafer alternative to liquid bromine
Copper(II) Bromide (CuBr₂)Ethyl Acetate, ChloroformModerateCan require higher temperatures

Table 2: Typical ¹H NMR Chemical Shifts for α-Bromoacetophenones

ProtonChemical Shift (ppm, CDCl₃)
-CH₂Br4.3 - 4.5
Aromatic Protons7.0 - 8.0

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification start Start: 1-(2-chloro-6-fluorophenyl)ethanone bromination Bromination (e.g., with NBS) start->bromination monitoring Reaction Monitoring (TLC) bromination->monitoring monitoring->bromination Incomplete workup Aqueous Workup monitoring->workup Complete crude Crude Product workup->crude purification Purification crude->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr pure_product Pure this compound hplc->pure_product Purity Confirmed nmr->pure_product Structure Confirmed

Caption: Workflow for synthesis and purification.

troubleshooting_pathway Troubleshooting Impurity Formation start Impurity Detected in Product impurity_type Identify Impurity Type (HPLC, NMR, MS) start->impurity_type dibromo Dibrominated Byproduct impurity_type->dibromo Over-bromination unreacted Unreacted Starting Material impurity_type->unreacted Incomplete Reaction ring_bromo Ring-Brominated Isomer impurity_type->ring_bromo Non-selective Bromination solution_dibromo Reduce Brominating Agent Stoichiometry Decrease Reaction Time/Temperature dibromo->solution_dibromo solution_unreacted Increase Reaction Time/Temperature Check Reagent Quality unreacted->solution_unreacted solution_ring_bromo Use More Selective Reagent (e.g., NBS) Avoid Strong Lewis Acids ring_bromo->solution_ring_bromo

Caption: Troubleshooting impurity formation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone.

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on reactions involving this compound. This α-haloketone is a versatile intermediate in pharmaceutical and organic synthesis, and its reactivity is highly dependent on the reaction environment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This molecule has two primary electrophilic sites: the carbon of the carbonyl group and the α-carbon bonded to the bromine atom.[3] Nucleophilic attack most commonly occurs at the α-carbon, leading to a nucleophilic substitution of the bromide ion. The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[3]

Q2: Which nucleophilic substitution mechanisms are possible for this compound?

Both SN1 (unimolecular) and SN2 (bimolecular) mechanisms are possible, and the dominant pathway is heavily influenced by the choice of solvent, the nucleophile's strength, and the reaction temperature.[4]

  • SN2 Mechanism: A one-step process where the nucleophile attacks the α-carbon at the same time the bromide leaving group departs.[5] This pathway is favored by strong nucleophiles and polar aprotic solvents.[4]

  • SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the bromide ion leaves, which is then attacked by the nucleophile.[6] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[4][7]

Q3: How do polar protic solvents affect the reaction rate and mechanism?

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[8]

  • Mechanism Favorability: They significantly stabilize the carbocation intermediate in an SN1 reaction, thereby increasing the rate of this pathway.[7][9]

  • Nucleophile Reactivity: They can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[8] This effect can slow down SN2 reactions.[9]

  • Solvolysis: In some cases, the solvent itself can act as the nucleophile, leading to a solvolysis product. This is more common in SN1 reactions where a weak nucleophile is sufficient.[7]

Q4: How do polar aprotic solvents affect the reaction rate and mechanism?

Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) have dipole moments but lack acidic protons and cannot act as hydrogen bond donors.[8]

  • Mechanism Favorability: They are ideal for SN2 reactions.[4]

  • Nucleophile Reactivity: They solvate cations well but leave anions relatively "naked" and unsolvated.[8] This enhances the nucleophilicity of anionic reagents, leading to a significant increase in the rate of SN2 reactions.[4][8]

Q5: What is the expected order of reactivity for different halogen leaving groups?

For nucleophilic substitution reactions, the reaction rate is dependent on the strength of the carbon-halogen bond, as this bond must be broken. Weaker bonds lead to faster reactions. The general order of reactivity is: R-I > R-Br > R-Cl > R-F.[10] Therefore, the bromo- group in the title compound is a good leaving group for these reactions.

Troubleshooting Guide

Problem Potential Cause (Solvent-Related) Recommended Solution
Low Yield of Desired Product 1. The solvent is promoting a competing SN1 pathway, leading to side products or solvolysis.[6] 2. The solvent is deactivating the nucleophile (common in polar protic solvents for SN2 reactions).[9] 3. Poor solubility of reactants in the chosen solvent.[8]1. For an SN2 reaction, switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophile reactivity and suppress carbocation formation.[4] 2. Ensure the chosen solvent can dissolve all reactants to a reasonable extent.[8] Consider a co-solvent system if necessary.
High Percentage of Side Products (e.g., Elimination, Rearrangement) 1. The solvent choice is favoring an SN1 mechanism, which can lead to elimination (E1) byproducts, especially with basic nucleophiles. 2. A protic solvent may be acting as a proton source, facilitating side reactions.1. Use a polar aprotic solvent to favor the SN2 pathway, which is less prone to elimination and rearrangement. 2. Lower the reaction temperature to increase selectivity for the substitution product over elimination.
Slow or Incomplete Reaction 1. For an SN2 reaction, using a polar protic solvent can drastically reduce the rate by solvating the nucleophile.[9] 2. For an SN1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate effectively.[4]1. To accelerate an SN2 reaction, switch from a protic solvent (e.g., ethanol) to an aprotic one (e.g., acetone or DMSO).[4] 2. To accelerate an SN1 reaction, increase the solvent polarity (e.g., switch from methanol to water, if reactants are soluble).[4]
Difficult Product Isolation / Work-up 1. High-boiling point aprotic solvents like DMF or DMSO can be difficult to remove during work-up. 2. Emulsion formation during aqueous work-up.1. If possible, choose a lower-boiling point solvent (e.g., acetonitrile, acetone) that is sufficient for the reaction. 2. If using DMF or DMSO, remove the bulk of it under high vacuum before performing an aqueous extraction. 3. During extraction, use a saturated brine solution to help break up emulsions.[11]

Data Presentation: Solvent Effects on Reaction Rate

The following table summarizes the expected qualitative effects of different solvents on the rate of a typical SN2 reaction with this compound and a strong nucleophile (e.g., N₃⁻).

Table 1: Representative Relative Rates for an SN2 Reaction in Various Solvents

SolventSolvent TypeDielectric Constant (ε)Expected Relative SN2 RateRationale
MethanolPolar Protic331 (Baseline)Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[9]
WaterPolar Protic80< 1Very strong hydrogen bonding severely hinders the nucleophile.[4]
AcetonePolar Aprotic21~500Anionic nucleophile is less solvated and more reactive.[8]
AcetonitrilePolar Aprotic37~5,000Higher polarity than acetone, good at dissolving salts, and does not solvate anions strongly.
DMFPolar Aprotic37~10,000Highly polar, excellent at solvating cations, leaving the anion highly reactive.[9]
DMSOPolar Aprotic47~20,000Very high polarity and ability to leave nucleophiles "naked" and highly reactive.[7]

Note: Relative rates are illustrative estimates to demonstrate solvent effects and are not based on measured experimental data for this specific compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2) of this compound with Sodium Azide

This protocol is a representative example designed to favor the SN2 pathway.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and thermometer.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Nucleophile Addition: Add sodium azide (1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (3 times) to remove DMF, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired azido-ketone.

Visualizations

ReactionPathways Reactant This compound + Nucleophile (Nu⁻) SN2_TS SN2 Transition State [Nu---C---Br]⁻ Reactant->SN2_TS SN2 Path (One Step) SN1_Int Carbocation Intermediate Reactant->SN1_Int SN1 Path (Step 1, Slow) Product Substituted Product SN2_TS->Product SN1_Int->Product Nu⁻ Attack (Step 2, Fast)

Caption: SN1 and SN2 pathways for nucleophilic substitution.

SolventChoice start Goal: Nucleophilic Substitution q_mechanism Desired Mechanism? start->q_mechanism sn2_path SN2 (Bimolecular) q_mechanism->sn2_path  SN2 sn1_path SN1 (Unimolecular) q_mechanism->sn1_path SN1   solvent_sn2 Use Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) Enhances Nucleophile Reactivity sn2_path->solvent_sn2 solvent_sn1 Use Polar Protic Solvent (e.g., H₂O, MeOH, EtOH) Stabilizes Carbocation sn1_path->solvent_sn1

Caption: Logic for selecting a solvent based on the desired reaction mechanism.

TroubleshootingWorkflow start Problem: Low Reaction Yield check_solvent What is the solvent type? start->check_solvent protic Polar Protic (e.g., MeOH) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMF) check_solvent->aprotic Aprotic protic_cause Potential Cause: Nucleophile solvated and deactivated by H-bonding. protic->protic_cause aprotic_cause Potential Cause: Reactants may have poor solubility or side reaction. aprotic->aprotic_cause protic_solution Solution: Switch to a polar aprotic solvent like Acetonitrile or DMF. protic_cause->protic_solution aprotic_solution Solution: Check reactant solubility. Consider a different aprotic solvent. Lower temperature. aprotic_cause->aprotic_solution

Caption: Troubleshooting workflow for a low-yield SN2 reaction.

References

storage conditions for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone in their experiments. Here you will find essential information on storage, stability, and troubleshooting common issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and purity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The storage area should be designated for corrosive materials.[1] To prevent degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advised. It is important to protect the compound from light.

Q2: What are the signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from its typical solid form. The presence of impurities can also be detected by analytical techniques such as NMR, HPLC, or GC, which may show unexpected peaks.

Q3: What are the primary degradation pathways for this compound?

A3: As an α-bromo ketone, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The compound can react with water, leading to the substitution of the bromine atom with a hydroxyl group. This is accelerated by the presence of moisture.[1]

  • Reaction with Bases: Strong bases can promote the elimination of HBr or lead to other undesired reactions.[1]

  • Photodegradation: Aromatic ketones can be sensitive to light, which may induce photochemical reactions.[4]

Q4: What materials are incompatible with this compound?

A4: This compound is incompatible with strong oxidizing agents and strong bases.[1][5] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: How should I handle spills of this compound?

A5: In case of a spill, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[5] Avoid generating dust. Ensure the area is well-ventilated.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize decomposition and maintain long-term stability.[3]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To protect against moisture and oxygen-induced degradation.
Light Store in the dark (e.g., amber vial)To prevent photodegradation.[4]
Container Tightly sealed, appropriate for corrosivesTo prevent exposure to air and moisture, and contain the corrosive substance.[1][2]
Location Cool, dry, well-ventilated areaTo ensure a stable and safe storage environment.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Degraded Reagent: The this compound may have degraded due to improper storage. 2. Steric Hindrance: The ortho-substituents on the phenyl ring can sterically hinder the reaction site. 3. Insufficient Activation: In reactions like Suzuki couplings, the catalyst system may not be active enough for this specific substrate.1. Use a fresh bottle of the reagent or verify the purity of the existing stock using an appropriate analytical method (e.g., NMR). 2. Consider using a more active catalyst, a different ligand, or adjusting the reaction temperature to overcome the steric hindrance.[6] 3. For Suzuki couplings, employ catalyst systems known to be effective for hindered aryl chlorides, such as those with bulky, electron-rich phosphine ligands.[6]
Formation of Unidentified Side Products 1. Hydrolysis of the Reagent: Presence of moisture in the reaction can lead to the formation of the corresponding α-hydroxy ketone. 2. Homocoupling (in Suzuki reactions): Oxygen in the reaction can cause homocoupling of the boronic acid partner.[6] 3. Protodeboronation (in Suzuki reactions): This side reaction of the boronic acid can be promoted by excess water or certain bases.[6]1. Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 3. Use a milder base or a less aqueous solvent system. Consider using the pinacol ester of the boronic acid.[6]
Difficulty in Product Purification 1. Co-elution of Impurities: The desired product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Presence of Unreacted Starting Material: The reaction may not have gone to completion.1. Try different solvent systems for column chromatography. If the product is crystalline, recrystallization may be an effective purification method. 2. Monitor the reaction progress by TLC or LC-MS to ensure completion before work-up.
Discoloration of Reaction Mixture 1. Decomposition: The reagent or product may be decomposing under the reaction conditions. 2. Formation of Colored Byproducts: Side reactions could be generating colored impurities.1. Consider if the reaction temperature is too high or if any of the reagents are incompatible. 2. Analyze the reaction mixture by LC-MS or other techniques to identify the colored species and adjust the reaction conditions to minimize their formation.

Experimental Protocols

General Handling and Dispensing Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Dispense the required amount of the solid quickly and reseal the container tightly.

  • If storing under an inert atmosphere, flush the container with argon or nitrogen before sealing.

Protocol for Quenching the Reagent after Reaction:

At the end of a reaction, any unreacted this compound should be quenched before work-up.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a suitable nucleophilic quenching agent. A solution of sodium thiosulfate or sodium bisulfite can be effective in reacting with the electrophilic bromine. Alternatively, a primary or secondary amine (e.g., diethylamine) can be used to react with the α-bromo ketone.

  • Stir the mixture at a low temperature for a sufficient amount of time to ensure complete quenching before proceeding with the aqueous work-up.

Stability and Handling Workflow

G cluster_storage Storage cluster_handling Handling cluster_degradation Degradation Risks storage_conditions Optimal Storage Conditions (2-8°C, Dark, Dry, Inert Gas) stability Chemical Stability storage_conditions->stability Maintains handling_protocol Proper Handling (Fume Hood, PPE) stability->handling_protocol Informs safety User Safety handling_protocol->safety Ensures improper_storage Improper Storage (Moisture, Light, Heat) degradation Degradation (Hydrolysis, Photoreaction) improper_storage->degradation Leads to degradation->handling_protocol Informs

Caption: Logical workflow for ensuring the stability of this compound.

References

Validation & Comparative

Characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Comparative Spectroscopic and Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic and spectrometric data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for the target compound, this guide leverages predicted spectral data and compares it with experimental data from structurally similar analogs to offer a comprehensive analytical overview.

This guide presents a multi-faceted approach to the structural elucidation of this compound, incorporating predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. To provide a robust analytical framework, this predicted data is compared with experimentally obtained data for two closely related analogs: 2-Bromo-1-(2-chlorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone. This comparative methodology allows for a more confident assignment of spectral features and a deeper understanding of the influence of the substituent pattern on the spectroscopic and spectrometric properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show a singlet for the methylene protons (-CH₂Br) and a complex multiplet for the three aromatic protons.

Experimental ¹H NMR Data for Analogous Compounds

For comparison, the experimental ¹H NMR data for 2-bromo-1-(2-chlorophenyl)ethanone and 2-bromo-1-(2-fluorophenyl)ethanone are presented below.[1][2]

CompoundAromatic Protons (ppm)-CH₂Br Protons (ppm)
This compound (Predicted)7.20 - 7.50 (m, 3H)4.45 (s, 2H)
2-Bromo-1-(2-chlorophenyl)ethanone[1]7.35 - 7.65 (m, 4H)4.53 (s, 2H)
2-Bromo-1-(2-fluorophenyl)ethanone[2]7.19 - 7.95 (m, 4H)4.53 (d, J=3.2 Hz, 2H)

Table 1. Comparison of ¹H NMR chemical shifts (in ppm) for the target compound and its analogs in CDCl₃.

The predicted chemical shift of the methylene protons in the target compound is consistent with the experimental values observed for its analogs. The aromatic region is expected to be complex due to the presence of both chloro and fluoro substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum of the target compound is expected to show signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling.

Experimental ¹³C NMR Data for an Analogous Compound

The experimental ¹³C NMR data for 2-bromo-1-(2-chlorophenyl)ethanone provides a useful reference for the expected chemical shifts.[1]

CompoundC=O (ppm)-CH₂Br (ppm)Aromatic Carbons (ppm)
This compound (Predicted)191.532.0115.0 (d), 125.5 (d), 130.0 (d), 131.5 (d), 135.0 (d), 160.0 (d)
2-Bromo-1-(2-chlorophenyl)ethanone[1]194.034.7127.2, 130.3, 130.5, 130.6, 132.8, 136.2

Table 2. Comparison of ¹³C NMR chemical shifts (in ppm) for the target compound and its analog in CDCl₃.

The predicted carbonyl and methylene carbon shifts for the target compound are in reasonable agreement with the experimental data for the chloro-analog. The aromatic region of the target compound is predicted to be more complex due to the influence of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum for this compound

The predicted mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for bromine and chlorine. Key fragmentation pathways for α-haloketones typically involve the loss of the bromine radical and subsequent fragmentation of the aromatic ring.

IonPredicted m/z
[M]⁺249.9, 251.9, 253.9
[M-Br]⁺171.0, 173.0
[C₇H₃ClFO]⁺157.0
[C₆H₃F]⁺94.0

Table 3. Predicted key fragments and their mass-to-charge ratios (m/z) for this compound.

Experimental Protocols

Standard experimental protocols for the acquisition of NMR and mass spectral data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment with a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the resulting spectrum and reference it to the TMS signal at 0.00 ppm.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_output Results Compound This compound NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS Mass Spectrometry Compound->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: Analytical workflow for the characterization of the target compound.

References

A Comparative Guide to the Mass Spectrometry of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Related Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and structurally similar compounds. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of halogenated aromatic compounds. This document outlines predicted fragmentation pathways and presents a comparison with available data from related molecules.

Introduction to Mass Spectrometry of Halogenated Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated molecules, the presence of isotopes of chlorine and bromine leads to characteristic patterns in the mass spectrum. Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), resulting in a signature M:M+2 isotopic pattern with a ratio of approximately 3:1 for fragments containing a single chlorine atom.[1][2] Bromine also has two common isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), which produce a distinctive M:M+2 pattern with a nearly 1:1 ratio for fragments containing one bromine atom.[1][3] The presence of both chlorine and bromine in this compound is expected to produce a complex and informative isotopic pattern.

Ionization techniques in mass spectrometry can be broadly categorized as "hard" or "soft".[4][5][6] Hard ionization methods, such as Electron Ionization (EI), use high energy to ionize molecules, often leading to extensive fragmentation.[4][7] This fragmentation provides valuable structural information. Soft ionization techniques, like Electrospray Ionization (ESI), impart less energy to the molecule, typically resulting in a prominent molecular ion peak with minimal fragmentation, which is useful for determining the molecular weight of intact molecules.[5][6][7]

Predicted Mass Spectrum of this compound

While a published mass spectrum for this compound was not found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the behavior of similar compounds. The molecular weight of this compound is 267.48 g/mol . The mass spectrum is expected to show a molecular ion peak cluster corresponding to the different isotopic combinations of bromine and chlorine.

The primary fragmentation is anticipated to occur via cleavage of the C-C bond between the carbonyl group and the bromomethyl group (α-cleavage), and cleavage of the C-Br bond.

Comparison with Structurally Similar Compounds

To provide a comparative analysis, the following table summarizes the key mass spectrometry data for several related acetophenone derivatives. This comparison allows for the prediction of the behavior of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Data/Observations
This compound C₈H₅BrClFO267.48Predicted: Prominent molecular ion cluster. Major fragments from loss of Br, CO, and CH₂Br.
2-Bromo-1-phenylethanone[8]C₈H₇BrO199.05Electron ionization spectrum available in the NIST WebBook.
2-Bromo-1-(4-fluorophenyl)ethanone[9]C₈H₆BrFO217.03Molecular weight and formula available.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone[10]C₈H₅Br₂FO295.93Molecular weight and formula available.
2-Bromo-1-(2-fluorophenyl)ethanone[11][12]C₈H₆BrFO217.04LC-MS data is available from some suppliers.
1-(2-Bromo-6-fluorophenyl)ethanone[13]C₈H₆BrFO217.04Basic physical and chemical properties available.
2-Bromo-1-(2-chlorophenyl)ethanone[14]C₈H₆BrClO233.50Molecular weight and formula available.
2-Chloro-6-fluorobenzaldehyde[2]C₇H₄ClFO158.56Detailed predicted fragmentation pathway available, showing loss of H, CHO, and CO.

Experimental Protocols

A general experimental protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below. This method is suitable for volatile and thermally stable compounds.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary column suitable for separating aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • The concentration should be approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the general workflow of a GC-MS experiment.

MassSpecWorkflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column Sample Introduction IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Processing

Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

FragmentationPathway cluster_frags Primary Fragments mol [C₈H₅BrClFO]⁺˙ m/z 266/268/270 frag1 [C₇H₅ClFO]⁺ m/z 158/160 (-CH₂Br) mol->frag1 frag2 [C₈H₅ClFO]⁺ m/z 187/189 (-Br) mol->frag2 frag3 [C₆H₃ClFO]⁺ m/z 145/147 (-CO, -CH₂Br) frag1->frag3

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods for the characterization of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific molecule, this document leverages data from structurally similar compounds to provide expected analytical outcomes and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, quality control, and downstream application of this compound.

Introduction to Analytical Characterization

The unambiguous identification and purity assessment of chemical compounds are critical in drug development and chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to elucidate the chemical structure and quantify impurities. For α-bromo ketones like this compound, these methods are essential for confirming the successful synthesis and for ensuring the quality of starting materials in subsequent reactions.[1]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental.

Comparative NMR Data

While specific data for this compound is not publicly available, the following table presents data for closely related compounds to predict the expected chemical shifts. The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, as well as the bromine on the adjacent carbon, will influence the spectral features.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-bromo-1-(2-chlorophenyl)ethanone[2]7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7
2-bromo-1-(4-fluorophenyl)ethanoneData not available in search resultsData not available in search results
Expected for Target Compound Aromatic protons: ~7.2-7.8 (m, 3H), Methylene protons (-CH₂Br): ~4.5-4.7 (s, 2H)Carbonyl carbon: ~190-195, Aromatic carbons: ~115-160 (with C-F and C-Cl splitting), Methylene carbon: ~30-35
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for this class of molecules.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
2-bromo-1-(2-chlorophenyl)ethanone[3]C₈H₆BrClO233.49Specific fragmentation data not detailed, but characteristic loss of Br, CO, and Cl would be expected.
2-bromo-1-(4-fluorophenyl)ethanone[4]C₈H₆BrFO217.03Specific fragmentation data not detailed, but characteristic loss of Br and CO would be expected, along with ions corresponding to the fluorobenzoyl and fluorophenyl moieties.
Expected for Target Compound C₈H₅BrClFO251.48M+ peak showing characteristic isotopic pattern for Br and Cl. Major fragments would likely correspond to the loss of Br (m/z ~171/173), the entire bromomethyl group, and the formation of the 2-chloro-6-fluorobenzoyl cation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for this compound would be the carbonyl (C=O) stretch.

Comparative IR Data

CompoundKey IR Absorptions (cm⁻¹)
2-bromo-1-(4-fluorophenyl)ethanone[4]Strong C=O stretch around 1680-1700 cm⁻¹.
2-bromo-1-(2-chlorophenyl)ethanone[3]Strong C=O stretch around 1680-1700 cm⁻¹.
Expected for Target Compound A strong absorption band in the region of 1690-1710 cm⁻¹ corresponding to the aryl ketone carbonyl stretch is anticipated.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for analyzing non-volatile organic compounds.

Comparative HPLC Methods

CompoundColumnMobile PhaseDetection
2-bromo-1-(4-bromophenyl)-ethanone[5]Newcrom R1Acetonitrile, Water, and Phosphoric AcidUV
2-bromo-1-(4-chlorophenyl)-ethanone[6]Newcrom R1Acetonitrile, Water, and Phosphoric AcidUV
Proposed for Target Compound C18, 5 µm, 4.6 x 150 mmA gradient of Acetonitrile and Water with 0.1% Formic AcidUV (e.g., 254 nm)
Gas Chromatography (GC)

GC can be used for volatile and thermally stable compounds. Given the nature of the target compound, GC coupled with mass spectrometry (GC-MS) is a viable analytical method.

Comparative GC-MS Methods

CompoundColumnCarrier GasTemperature Program
2-bromo-1-phenylethanone[7]Column details not specifiedHeliumA temperature gradient suitable for eluting compounds with moderate boiling points would be employed.
Proposed for Target Compound DB-5ms or equivalent, 30 m x 0.25 mmHeliumInitial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes. The injector and detector temperatures would be set to 250°C and 280°C, respectively.

Experimental Workflow and Protocols

A logical workflow is crucial for the comprehensive characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography synthesis Synthesis of Target Compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr NMR (1H, 13C) purification->nmr Structural Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups hplc HPLC (Purity) purification->hplc Purity Check gcms GC-MS (Impurity Profile) purification->gcms Volatile Impurities data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis gcms->data_analysis

Caption: Workflow for the characterization of this compound.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard acquisition parameters.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).

2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and use a temperature program starting at 100°C and ramping to 250°C.

  • MS Conditions: Acquire mass spectra over a range of m/z 50-500.

3. HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at 254 nm.

  • Analysis: Calculate the purity based on the relative peak areas.

Conclusion

References

A Comparative Guide to 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Other α-Haloketones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, α-haloketones are a critical class of reagents, prized for their utility as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and as reactive probes for studying enzyme mechanisms. This guide provides a comparative analysis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone against other α-haloketones, offering insights into its reactivity, synthetic applications, and potential biological significance. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on analogous substituted phenacyl halides to provide a well-rounded assessment.

Physicochemical Properties: A Comparative Overview

The reactivity of α-haloketones is intrinsically linked to their structural and electronic properties. The table below compares the key physicochemical properties of this compound with other representative α-haloketones. The presence of multiple halogen substituents on the phenyl ring of the target compound significantly influences its molecular weight and likely its lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₅BrClFO251.48157359-99-4
Phenacyl bromide (2-Bromo-1-phenylethanone)C₈H₇BrO199.0470-11-1
2-Bromo-1-(4-fluorophenyl)ethanoneC₈H₆BrFO217.03403-29-2[1]
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49937-20-2
2-Bromo-1-(2,4-dichlorophenyl)ethanoneC₈H₅BrCl₂O267.932631-72-3[2]
2-Bromo-1-(4-bromophenyl)ethanoneC₈H₆Br₂O277.94937-21-3

Reactivity Profile: The Influence of Phenyl Ring Substituents

The reactivity of α-haloketones in nucleophilic substitution reactions is a key determinant of their synthetic utility. The presence of electron-withdrawing or -releasing groups on the phenyl ring can significantly modulate the electrophilicity of both the carbonyl carbon and the α-carbon bearing the halogen.

Kinetic studies on para-substituted phenacyl bromides in SN2 reactions have shown that electron-withdrawing substituents increase the reaction rate, while electron-releasing groups decrease it.[3] This is attributed to the stabilization of the negative charge buildup in the transition state.

In the case of This compound , the phenyl ring is substituted with two electron-withdrawing halogen atoms (chloro and fluoro) at the ortho positions. This substitution pattern is expected to have a pronounced effect on its reactivity:

  • Increased Electrophilicity: The inductive effect of the chlorine and fluorine atoms will withdraw electron density from the phenyl ring and, consequently, from the carbonyl group and the α-carbon. This is expected to make this compound more reactive towards nucleophiles compared to unsubstituted phenacyl bromide.

  • Steric Hindrance: The presence of two ortho substituents may introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles to the carbonyl carbon or the α-carbon. The overall reaction rate will be a balance between these electronic and steric factors.

Performance in a Key Synthetic Application: The Hantzsch Thiazole Synthesis

A quintessential application of α-haloketones is the Hantzsch thiazole synthesis, a versatile one-pot reaction for the formation of thiazole rings.[4][5][6][7][8][9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea. The general workflow for this synthesis is depicted below.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification alpha-Haloketone alpha-Haloketone Mixing Mixing alpha-Haloketone->Mixing Thiourea Thiourea Thiourea->Mixing Reflux Reflux Mixing->Reflux Neutralization Neutralization Reflux->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Purified Thiazole Purified Thiazole Filtration->Purified Thiazole

Fig. 1: General workflow of the Hantzsch thiazole synthesis.

The yield of the Hantzsch thiazole synthesis can be influenced by the substituents on the α-haloketone. While specific yield data for the reaction of this compound with thiourea is not available in the reviewed literature, yields for analogous reactions with other substituted phenacyl bromides are generally reported to be good to excellent.

Table of Hantzsch Thiazole Synthesis Yields with Various α-Bromoketones:

α-BromoketoneThioamideSolventConditionsYield (%)
2-BromoacetophenoneThioureaEthanolReflux99%[9]
2-Bromo-1-(4-chlorophenyl)ethanoneSubstituted thioureasEthanolRefluxGood to Excellent
2-Bromo-1-(3-trifluoromethyl)phenylethanoneSubstituted thioureasEthanolReflux, 30 minGood
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/WaterReflux, 2-3.5 h79-90%[6]

Based on the expected high reactivity of this compound due to its electron-withdrawing substituents, it is anticipated to perform efficiently in the Hantzsch thiazole synthesis, likely providing good to excellent yields of the corresponding 2-amino-4-(2-chloro-6-fluorophenyl)thiazole.

Biological Activity Profile: Potential as Enzyme Inhibitors

α-Haloketones are known to act as irreversible enzyme inhibitors by alkylating nucleophilic residues, such as cysteine or histidine, in the active site of enzymes. The inhibitory potency, often quantified by the half-maximal inhibitory concentration (IC50), is influenced by the substituents on the phenyl ring.

While no specific IC50 values for this compound have been reported in the searched literature, studies on other halogenated compounds demonstrate that the nature and position of the halogen substituents can significantly impact biological activity. For instance, halogenated derivatives have shown potent inhibitory effects against enzymes like α-amylase and α-glucosidase.[12] A quantitative structure-activity relationship (QSAR) study on p38α MAP kinase inhibitors also highlighted the importance of molecular descriptors influenced by halogenation.[13]

The presence of chloro and fluoro groups in this compound suggests it may exhibit interesting biological activities. The high reactivity of the α-bromo ketone moiety makes it a candidate for covalent modification of enzyme active sites. Further experimental investigation is warranted to determine its specific enzyme inhibitory profile and potential therapeutic applications.

factors_affecting_reactivity Alpha-Haloketone Alpha-Haloketone Reactivity Reactivity Alpha-Haloketone->Reactivity Electronic_Effects Electronic Effects (Inductive, Resonance) Electronic_Effects->Reactivity Steric_Effects Steric Effects (Ortho substituents) Steric_Effects->Reactivity Leaving_Group_Ability Leaving Group Ability (Br > Cl) Leaving_Group_Ability->Reactivity Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Reactivity

Fig. 2: Factors influencing the reactivity of α-haloketones.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Synthesis

This protocol is a generalized procedure based on common methodologies reported for the Hantzsch thiazole synthesis.[4][5][9]

Materials:

  • α-Bromoketone (e.g., this compound) (1.0 eq)

  • Thiourea (1.0-1.2 eq)

  • Ethanol

  • Sodium bicarbonate or sodium carbonate solution (e.g., 5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoketone in ethanol.

  • Add thiourea to the solution and stir the mixture at room temperature for a few minutes.

  • Heat the reaction mixture to reflux and maintain for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture by the slow addition of a sodium bicarbonate or sodium carbonate solution until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The structure and purity of the synthesized thiazole derivative should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly functionalized α-haloketone with significant potential in synthetic and medicinal chemistry. The presence of ortho-chloro and -fluoro substituents on the phenyl ring is expected to enhance its reactivity towards nucleophiles compared to simpler phenacyl bromides, making it a valuable precursor for the synthesis of complex heterocyclic molecules. While direct comparative experimental data is currently sparse, the established principles of α-haloketone reactivity and the versatility of the Hantzsch thiazole synthesis suggest that this compound is a promising reagent for the development of novel chemical entities with potential biological activities. Further research is encouraged to fully elucidate its reaction kinetics, synthetic scope, and pharmacological profile.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of halogenated organic compounds. Among these, 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its analogues represent a promising class of molecules with potential applications in medicinal chemistry. The strategic placement of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its biological efficacy. This guide provides a comparative overview of the potential biological activities of analogues derived from this core structure, supported by generalized experimental data from related chemical entities and detailed experimental protocols.

Potential Biological Activities and Structure-Activity Relationships

While specific biological activity data for analogues of this compound are not extensively reported in publicly available literature, the analysis of structurally similar compounds, particularly those containing bromo and fluoro moieties, suggests several potential areas of therapeutic interest. Halogenation has been shown to be a critical factor in enhancing the antimicrobial and anticancer properties of various molecular scaffolds.

For instance, studies on other halogenated acetophenone derivatives and related compounds have indicated that the introduction of bromine can lead to a significant increase in antibacterial activity. This is often attributed to the ability of the bromine atom to form halogen bonds and increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. Similarly, the presence of fluorine, a highly electronegative atom, can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with target enzymes or receptors.

The combination of chloro and fluoro substitutions on the phenyl ring, as seen in the parent compound, is a common strategy in drug design to fine-tune the electronic and steric properties of a molecule, which can influence its metabolic stability and target interaction. It is hypothesized that analogues of this compound could exhibit a range of biological activities, including but not limited to:

  • Antimicrobial Activity: Against a spectrum of Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Through mechanisms such as apoptosis induction or inhibition of key signaling pathways.

  • Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.

Comparative Biological Data (Hypothetical)

To illustrate the potential for comparative analysis, the following table summarizes hypothetical biological activity data for a series of 2-Bromo-1-(substituted phenyl)ethanone analogues. This data is extrapolated from general trends observed for similar halogenated compounds in the scientific literature.

Compound IDPhenyl SubstitutionAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Enzyme Inhibition Ki (nM) vs. Target X
Parent 2-chloro-6-fluoro165.2150
Analog A 2,6-dichloro124.8125
Analog B 2,6-difluoro206.5180
Analog C 4-bromo83.190
Analog D 4-nitro328.9250

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound analogues.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Potential Mechanisms of Action

To conceptualize the potential molecular interactions of these analogues, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and a general experimental workflow.

signaling_pathway Analog Analog Receptor Receptor Analog->Receptor Binds and Inhibits Kinase A Kinase A Receptor->Kinase A Signal Blocked Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by an analog.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Antimicrobial Assay Antimicrobial Assay Structure Elucidation->Antimicrobial Assay Anticancer Assay Anticancer Assay Structure Elucidation->Anticancer Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Structure Elucidation->Enzyme Inhibition Assay Determine MIC Determine MIC Antimicrobial Assay->Determine MIC Calculate IC50 Calculate IC50 Anticancer Assay->Calculate IC50 Determine Ki Determine Ki Enzyme Inhibition Assay->Determine Ki SAR Studies SAR Studies Determine MIC->SAR Studies Calculate IC50->SAR Studies Determine Ki->SAR Studies

Caption: General workflow for analog synthesis and evaluation.

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound, alongside alternative methodologies, supported by detailed experimental protocols and data presentation.

Analytical Methodologies: A Comparative Overview

The primary technique for assessing the purity of semi-volatile, thermally labile, or polar compounds like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) present viable alternatives, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC): This is a robust and widely accessible technique, making it a common choice for quality control laboratories. It separates compounds based on their polarity and interaction with a stationary phase.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures than HPLC.[1][2][3] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[1][2][4]

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent alternative. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and the ability to identify unknown volatile impurities.[4]

Potential Impurities in this compound

The purity assessment method must be capable of separating the main compound from potential process-related impurities and degradation products. Based on a likely synthetic route involving Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with bromoacetyl bromide, the following impurities could be present:

Impurity Name Potential Source
1-chloro-3-fluorobenzeneUnreacted starting material
Bromoacetic acidHydrolysis of bromoacetyl bromide
1-(2-chloro-6-fluorophenyl)ethanoneReductive de-bromination
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanoneIsomeric by-product
Dibrominated acetophenone derivativesOver-bromination side reaction
Poly-acylated productsFriedel-Crafts side reaction

Comparative Chromatographic Methods

This section details a proposed HPLC method for the routine analysis of this compound and a comparative UPLC method that offers enhanced performance.

Table 1: Comparison of HPLC and UPLC Method Parameters
Parameter Proposed HPLC Method Comparative UPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 90% B over 15 min60% B to 90% B over 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Expected Run Time ~20 minutes~5 minutes

The UPLC method offers a significant reduction in analysis time and solvent consumption, leading to higher throughput and lower operational costs.[2][4] The improved resolution of UPLC also enhances the ability to detect and quantify closely eluting impurities.[1]

Experimental Protocols

Below are the detailed methodologies for the proposed HPLC and comparative UPLC analyses.

Protocol 1: HPLC Purity Assessment
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50) to get a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic System: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions: Set up the instrument with the parameters listed in Table 1 for the HPLC method.

  • Procedure: Inject the diluent as a blank, followed by five replicate injections of the standard solution and two injections of the sample solution.

  • Data Analysis: Determine the purity of the sample by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: UPLC Purity Assessment
  • Standard and Sample Preparation: Prepare the standard and sample solutions as described in the HPLC protocol.

  • Chromatographic System: Use a UPLC system with a binary solvent manager, sample manager, column manager, and a UV detector.

  • Chromatographic Conditions: Configure the instrument with the parameters outlined in Table 1 for the UPLC method.

  • Procedure: Follow the injection sequence as described in the HPLC protocol.

  • Data Analysis: Calculate the purity of the sample using the area percentage method.

Visualizing the Workflow and Logic

To better illustrate the experimental process and decision-making in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Method_Selection node_result Use UPLC node_alt Consider GC-MS Start Need Purity Analysis? Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile Volatile->node_alt Yes HighThroughput High Throughput Required? Volatile->HighThroughput No HighThroughput->node_result Yes node_hplc Use HPLC HighThroughput->node_hplc No

Caption: Decision tree for analytical method selection.

References

A Theoretical and Practical Guide to the Reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Haloacetophenone Reactivity

In the landscape of pharmaceutical and materials science, haloacetophenones serve as critical building blocks for a diverse array of functional molecules.[1][2] The precise arrangement of halogen substituents on the aromatic ring can profoundly influence the reactivity of the adjacent carbonyl and alpha-bromo groups, thereby dictating reaction pathways, yields, and the ultimate success of a synthetic route. This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone and its positional isomers, offering insights grounded in established principles of organic chemistry and proposing a framework for empirical validation.

Understanding the Reactivity Landscape

The reactivity of α-bromoacetophenones is primarily centered around the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom. These sites are susceptible to attack by nucleophiles, leading to substitution reactions that are fundamental to the synthesis of more complex molecules. The electronic environment of the phenyl ring, modulated by the inductive and resonance effects of the chloro and fluoro substituents, plays a pivotal role in modulating this reactivity.

Key Factors Influencing Reactivity:

  • Inductive Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon and the α-carbon, enhancing their electrophilicity and susceptibility to nucleophilic attack.

  • Resonance Effects: Halogens also exhibit a +R (electron-donating) effect due to their lone pairs of electrons, which can delocalize into the aromatic ring. However, for chlorine and fluorine, the -I effect is generally considered to be dominant in influencing reactivity at the side chain.

  • Steric Hindrance: The placement of bulky halogen atoms, particularly at the ortho positions relative to the acetyl group, can sterically hinder the approach of nucleophiles to the reaction centers.

Isomeric Comparison: A Predictive Analysis

Let us consider the following representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

  • Isomer C: 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone

  • Isomer D: 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Expected Reactivity in Nucleophilic Substitution:

The primary reaction of interest for these compounds is nucleophilic substitution at the α-carbon, displacing the bromide ion.[3][4] The rate of this SN2 reaction is sensitive to both electronic and steric effects.

IsomerSubstituent PositionsExpected Relative ReactivityRationale
A 2-Chloro, 6-FluoroLowestThe presence of two ortho substituents (chloro and fluoro) creates significant steric hindrance around the carbonyl group and the α-carbon, impeding the backside attack of a nucleophile required for an SN2 reaction.
B 4-Chloro, 2-FluoroModerateOne ortho substituent (fluoro) provides some steric hindrance. The para-chloro group primarily exerts an electronic withdrawing effect, which would slightly activate the electrophilic centers.
C 2-Chloro, 4-FluoroModerateSimilar to Isomer B, the single ortho-chloro group presents steric hindrance. The para-fluoro group contributes a strong inductive withdrawal.
D 3-Chloro, 4-FluoroHighestWith no ortho substituents, the reaction center is sterically the most accessible. Both the meta-chloro and para-fluoro groups contribute to the electron-withdrawing nature of the ring, activating the substrate towards nucleophilic attack without imposing steric penalties.

Proposed Experimental Protocol for Reactivity Comparison

To empirically validate the predicted reactivity order, a standardized kinetic study can be designed. A common method involves monitoring the rate of a nucleophilic substitution reaction, for example, with a common nucleophile like iodide ion (from sodium iodide in acetone) or a simple amine.

Objective: To determine the relative reaction rates of the isomeric 2-bromo-1-(dihalophenyl)ethanones in a nucleophilic substitution reaction.

Materials:

  • Isomers A, B, C, and D of 2-Bromo-1-(dihalophenyl)ethanone

  • Sodium Iodide (NaI)

  • Anhydrous Acetone (HPLC grade)

  • Reaction vials

  • Thermostated water bath or heating block

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer in anhydrous acetone. Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

  • Reaction Setup: In separate reaction vials, add a known volume of one of the isomer solutions. Equilibrate the vials to a constant temperature (e.g., 25°C) in a thermostated bath.

  • Initiation of Reaction: To initiate the reaction, add a known volume of the sodium iodide solution to each vial simultaneously. Start a timer immediately.

  • Quenching and Analysis: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and quench it by diluting it in a large volume of a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining reactant (the bromo-ketone) and the product formed (the iodo-ketone).

  • Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of these initial rates will provide the relative reactivity of the isomers.

Visualizing the Reaction Pathway

A generalized workflow for the proposed kinetic experiment can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare 0.01 M Isomer Solutions in Acetone React1 Equilibrate Isomer Solutions at 25°C Prep1->React1 Prep2 Prepare 0.1 M NaI Solution in Acetone React2 Initiate Reaction with NaI Prep2->React2 React1->React2 React3 Take Aliquots at Timed Intervals React2->React3 Analysis1 Quench Reaction Aliquots React3->Analysis1 Analysis2 Analyze by HPLC Analysis1->Analysis2 Analysis3 Determine Reactant Concentration Analysis2->Analysis3 Data1 Plot [Reactant] vs. Time Analysis3->Data1 Data2 Calculate Initial Reaction Rates Data1->Data2 Data3 Compare Isomer Reactivity Data2->Data3

Caption: Experimental workflow for comparing isomer reactivity.

The nucleophilic substitution reaction at the alpha-carbon is expected to proceed via an SN2 mechanism. The general pathway is illustrated below:

SN2_Mechanism Reactant Nucleophile⁻ + R-Br TransitionState [Nucleophile---R---Br]⁻ Reactant->TransitionState Attack Product Nucleophile-R + Br⁻ TransitionState->Product Inversion of Stereochemistry

References

A Comparative Guide to the Synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone, a crucial building block in the development of various pharmaceutical compounds.

This comparison focuses on the direct bromination of 1-(2-chloro-6-fluorophenyl)ethanone using either elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. The analysis covers experimental protocols, cost-effectiveness based on reagent prices and reaction yields, and the advantages and disadvantages of each approach.

Performance Comparison at a Glance

ParameterMethod 1: Bromination with Br₂Method 2: Bromination with NBS
Starting Material 1-(2-chloro-6-fluorophenyl)ethanone1-(2-chloro-6-fluorophenyl)ethanone
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent MethanolEthanol
Catalyst Not explicitly required, but can be acid-catalyzedKH₂PO₄ (Potassium dihydrogen phosphate)
Reaction Time 2 - 2.5 hours10 - 20 minutes
Yield ~88% (based on a similar synthesis)High (specific yield for this substrate not found, but generally high for α-bromination of aralkyl ketones)
Purity of Product HighHigh
Cost of Brominating Agent (per mole) ~$4.27~$21.48
Key Advantages Lower cost of brominating agent.Shorter reaction time, safer and easier to handle reagent.
Key Disadvantages Bromine is highly corrosive and toxic, requiring special handling.Higher cost of brominating agent.

Method 1: Synthesis via Direct Bromination with Elemental Bromine

This classical approach involves the direct reaction of the starting ketone with elemental bromine. While effective, this method requires careful handling of bromine, a highly corrosive and toxic reagent.

Experimental Protocol

A detailed protocol for the synthesis of the closely related 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is available and can be adapted for the target molecule.[1]

  • Reaction Setup: Dissolve 17.82 kg of 1-(2-chloro-6-fluorophenyl)ethanone in 230 L of methanol in a suitable reactor.

  • Bromine Addition: With continuous stirring, gradually add 15.98 kg of bromine over a period of 2-2.5 hours.

  • Temperature Control: After the addition is complete, cool the reaction mixture to 0-5°C.

  • Work-up: Add 230 L of dichloromethane, 8.4 kg of sodium-hydrogen-carbonate, and 230 L of water to the reaction mixture.

  • Extraction: Separate the phases and wash the aqueous phase with 100 L of dichloromethane.

  • Purification: Combine the organic phases, wash with 100 L of water, dry, and evaporate the solvent under reduced pressure to yield the final product.

Based on the synthesis of a similar compound, a yield of approximately 88% can be expected.[1]

Logical Workflow for Bromination with Br₂

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1-(2-chloro-6-fluorophenyl)ethanone 1-(2-chloro-6-fluorophenyl)ethanone Reaction_Vessel Reaction (0-5°C, 2-2.5h) 1-(2-chloro-6-fluorophenyl)ethanone->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Quenching Quenching with NaHCO₃ and Water Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Purification Washing, Drying, Evaporation Extraction->Purification Product 2-Bromo-1-(2-chloro-6- fluorophenyl)ethanone Purification->Product cluster_start_NBS Starting Materials cluster_reaction_NBS Reaction cluster_workup_NBS Work-up & Purification Start_Ketone_NBS 1-(2-chloro-6-fluorophenyl)ethanone Reaction_Vessel_NBS Reaction (Reflux, 10-20 min) Start_Ketone_NBS->Reaction_Vessel_NBS NBS NBS NBS->Reaction_Vessel_NBS Ethanol Ethanol Ethanol->Reaction_Vessel_NBS KH2PO4 KH₂PO₄ (Catalyst) KH2PO4->Reaction_Vessel_NBS Filtration_Catalyst Catalyst Filtration Reaction_Vessel_NBS->Filtration_Catalyst Solvent_Removal Solvent Evaporation Filtration_Catalyst->Solvent_Removal Purification_NBS Purification with Diethyl Ether Solvent_Removal->Purification_NBS Product_NBS 2-Bromo-1-(2-chloro-6- fluorophenyl)ethanone Purification_NBS->Product_NBS

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone (CAS Number: 5000-66-8), a compound often utilized in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on data from structurally similar compounds, this chemical should be considered hazardous.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat, long sleeves, and closed-toe shoes.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust or aerosols may be generated.[1]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.[4]

Quantitative Data Summary
PropertyThis compound2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (Analog)
CAS Number 5000-66-8[5]725743-41-9
Molecular Formula C₈H₆BrClO[5]C₈H₅BrClFO
Molecular Weight 233.49 g/mol [5]250.49 g/mol
Physical Form Not specified; likely solid or oilSolid or Semi-solid or liquid
Purity Research Grade97%
Storage Room temperatureInert atmosphere, 2-8°C
Hazard Statements (Analog) Not availableH302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Statements (Analog) Not availableP261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Experimental Protocol: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing must be collected and treated as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the "cradle-to-grave" management of hazardous waste.[6][7] State and local regulations may also apply and must be followed.[6]

Step 1: Waste Identification and Classification

  • Based on the hazardous nature of similar compounds, this compound should be classified as hazardous waste.

  • A formal hazardous waste determination must be made, considering its characteristics (ignitability, corrosivity, reactivity, and toxicity).

Step 2: Proper Segregation and Storage

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store it separately from incompatible materials such as strong oxidizing agents and bases.[3]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

Step 3: Arrange for Licensed Disposal

  • Contact EHS: Your institution's EHS office is the primary point of contact for arranging the disposal of hazardous waste.[8]

  • Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.

Step 4: Spill and Emergency Procedures

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's emergency response team and EHS office immediately.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Workflow Diagram

Chemical_Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal_process Disposal Process cluster_documentation Documentation & Compliance A Wear appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Collect waste in a designated, compatible, and sealed container B->C D Label container with 'Hazardous Waste', chemical name, and start date C->D E Store in a designated satellite accumulation area (SAA) D->E F Contact Environmental Health & Safety (EHS) for waste pickup request E->F G EHS arranges for collection by a licensed hazardous waste vendor F->G H Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Complete Hazardous Waste Manifest H->I J Maintain records of disposal I->J

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, all recommendations should be considered as a baseline, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals, offering immediate and essential information for the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar chemicals cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Some related compounds are classified as corrosive, causing severe skin burns and eye damage.[3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[6]To protect against splashes and vapors that can cause serious eye damage or blindness.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] A lab coat or chemical-resistant apron is also required.[7][9]To prevent skin contact which can lead to irritation or chemical burns.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To avoid inhalation of dust, fumes, or vapors which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes, preferably chemical-resistant boots or shoe coverings.[6]To protect feet from potential spills.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimizing exposure risks. The following procedural steps should be followed:

2.1. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control vapor and dust exposure.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2]

2.2. Storage Protocol:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • The storage area should be clearly marked with the appropriate hazard symbols.

  • For long-term storage, refrigeration may be recommended.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contain the spill and follow institutional and regulatory procedures for hazardous material cleanup.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Disposal Method: Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.[1][2]

  • Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Gather and Inspect PPE A->B C Prepare Fume Hood and Workspace B->C D Don Appropriate PPE C->D E Weigh and Transfer in Fume Hood D->E F Perform Experimental Work E->F G Securely Close Container F->G H Clean Workspace G->H I Doff and Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest evacuate Evacuate Area start->evacuate flush_skin Flush Skin (15 min) skin->flush_skin flush_eye Flush Eyes (15 min) eye->flush_eye fresh_air Move to Fresh Air inhale->fresh_air rinse_mouth Rinse Mouth ingest->rinse_mouth ppe Don PPE evacuate->ppe contain Contain and Absorb ppe->contain dispose_spill Dispose of Waste contain->dispose_spill seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response procedures for exposure or spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.